molecular formula C10H11NO B1356462 (1-methyl-1H-indol-4-yl)methanol CAS No. 859850-95-6

(1-methyl-1H-indol-4-yl)methanol

Cat. No.: B1356462
CAS No.: 859850-95-6
M. Wt: 161.2 g/mol
InChI Key: HRDMALIGWIPQLM-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-4-yl)methanol is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylindol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDMALIGWIPQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589842
Record name (1-Methyl-1H-indol-4-yl)methanol
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-95-6
Record name 1-Methyl-1H-indole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859850-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indol-4-yl)methanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (1-methyl-1H-indol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. Substituted indoles, such as (1-methyl-1H-indol-4-yl)methanol, are a prevalent motif in numerous biologically active compounds, making their precise characterization paramount. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical processes required for the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that mirrors the scientific journey of discovery, emphasizing the "why" behind each experimental choice and interpretive step.

Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Each analytical technique is presented not merely as a procedural step but as a piece of a larger puzzle. The protocols are designed to be self-validating, with cross-verification between different spectroscopic methods ensuring the integrity of the final structural assignment.

The Analytical Challenge: Unveiling the Molecular Architecture

The structure , this compound, presents a distinct set of features: an N-methylated indole core and a hydroxymethyl substituent at the 4-position. Our task is to confirm this connectivity and rule out other potential isomers. This requires a multi-faceted analytical approach, leveraging the unique strengths of various spectroscopic techniques to build a cohesive and irrefutable structural argument.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry (MS) serves as our initial tool to determine the molecular weight and elemental composition of the analyte. The choice of ionization technique is critical; for a relatively small and polar molecule like this compound, a soft ionization method such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and ensure the observation of the molecular ion.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, for instance, a Quadrupole Time-of-Flight (Q-TOF) instrument, is employed.[1]

  • Ionization Mode: Positive ion mode ESI is selected, as the nitrogen atom in the indole ring can be readily protonated.

  • Data Acquisition: The instrument is calibrated, and the full scan spectrum is acquired over a relevant m/z range.

Data Interpretation and Rationale

The primary objective is to identify the protonated molecule, [M+H]⁺. For this compound (C₁₀H₁₁NO), the expected exact mass of the neutral molecule is 161.0841 g/mol . Therefore, the [M+H]⁺ ion should have an m/z of 162.0919. High-resolution mass spectrometry allows for the determination of the elemental composition from the accurate mass measurement, providing strong evidence for the molecular formula.

A secondary, yet crucial, aspect of the MS analysis is the study of fragmentation patterns, which can be induced in the collision cell of the mass spectrometer (tandem MS or MS/MS). The fragmentation of indole alkaloids often involves characteristic losses.[2] For our target molecule, potential fragmentation pathways could include the loss of the hydroxyl group as water (-18 Da) or the entire hydroxymethyl group (-31 Da).

Ion Calculated Exact Mass (m/z) Observed m/z (Hypothetical) Inferred Composition Interpretation
[M+H]⁺162.0919162.0921C₁₀H₁₂NO⁺Protonated molecular ion
[M+H - H₂O]⁺144.0813144.0811C₁₀H₁₀N⁺Loss of water from the methanol group
[M+H - CH₂O]⁺132.0813132.0810C₉H₁₀N⁺Loss of formaldehyde

This table presents hypothetical data for illustrative purposes.

Mass_Spectrometry_Workflow Analyte This compound ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) Analyte->ESI_MS HRMS High-Resolution MS (e.g., Q-TOF) ESI_MS->HRMS Accurate Mass Tandem_MS Tandem MS (MS/MS) ESI_MS->Tandem_MS Collision-Induced Dissociation Molecular_Ion [M+H]⁺ m/z = 162.0919 HRMS->Molecular_Ion Fragmentation Fragmentation Pattern (e.g., loss of H₂O) Tandem_MS->Fragmentation Elemental_Composition Elemental Composition C₁₀H₁₁NO Molecular_Ion->Elemental_Composition Structure_Confirmation Initial Structure Hypothesis Elemental_Composition->Structure_Confirmation Fragmentation->Structure_Confirmation

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint" of the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation and Rationale

For this compound, we expect to see characteristic absorption bands corresponding to the O-H group of the alcohol, the C-H bonds of the aromatic ring and the methyl groups, and the C=C bonds of the indole nucleus. The absence of an N-H stretch (typically around 3400 cm⁻¹) would support the N-methylation of the indole ring.[3]

Frequency Range (cm⁻¹) Vibrational Mode Expected Observation for this compound
3500-3200O-H stretch (alcohol)Broad absorption, indicating hydrogen bonding.[4]
3100-3000Aromatic C-H stretchMultiple weak to medium bands.
2950-2850Aliphatic C-H stretchBands corresponding to the methyl and methylene groups.
1600-1450Aromatic C=C stretchCharacteristic absorptions for the indole ring.[3]
1200-1000C-O stretch (alcohol)A strong band in this region.

The presence of a broad O-H stretching band and a C-O stretching band would strongly indicate the presence of a hydroxyl group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution.[5] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the carbon skeleton and the connectivity of atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is often used as an internal standard.[6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A suite of experiments is performed:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect to see 10 distinct carbon signals. The chemical shifts provide clues about the electronic environment of each carbon.

Carbon Atom Expected Chemical Shift (ppm) Rationale
C2125-130Pyrrole-like carbon, influenced by the adjacent nitrogen.
C3100-105Electron-rich pyrrole-like carbon.
C3a128-132Bridgehead carbon.
C4130-135Aromatic carbon bearing the methanol group.
C5118-122Aromatic C-H.
C6120-125Aromatic C-H.
C7108-112Aromatic C-H adjacent to the nitrogen.
C7a136-140Aromatic bridgehead carbon.
-CH₂OH60-65Aliphatic carbon attached to an oxygen atom.
N-CH₃30-35N-methyl group.

Note: These are predicted chemical shift ranges based on known data for substituted indoles.[7]

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, spin-spin coupling, and integration.

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration Rationale
H27.0-7.2d1HPyrrole proton, coupled to H3.
H36.4-6.6d1HPyrrole proton, coupled to H2.
H57.2-7.4d1HAromatic proton, coupled to H6.
H67.0-7.2t1HAromatic proton, coupled to H5 and H7.
H77.5-7.7d1HAromatic proton, coupled to H6.
-CH₂OH4.7-4.9s2HMethylene protons adjacent to an oxygen.
-OHVariablebr s1HHydroxyl proton, chemical shift is concentration and solvent dependent.
N-CH₃3.7-3.9s3HN-methyl protons.

Note: Predicted chemical shifts and multiplicities are based on analogous structures.[7]

2D NMR for Unambiguous Assignments
  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see correlations between H2 and H3, and between H5, H6, and H7, confirming the connectivity within the pyrrole and benzene rings, respectively.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for determining the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart.[2] Key expected HMBC correlations for this compound include:

    • The N-CH₃ protons to C2 and C7a.

    • The -CH₂OH protons to C3a, C4, and C5.

    • H7 to C5 and C3a.

    • H5 to C7 and C3a.

These long-range correlations are critical for unequivocally placing the N-methyl and 4-hydroxymethyl groups on the indole scaffold.

Conclusion: A Cohesive Structural Narrative

The structure elucidation of this compound is a systematic process of evidence gathering and logical deduction. High-resolution mass spectrometry provides the molecular formula, while FTIR spectroscopy confirms the presence of key functional groups. The detailed connectivity is then meticulously pieced together using a suite of 1D and 2D NMR experiments. The congruence of data from these independent analytical techniques provides a high degree of confidence in the final structural assignment. This in-depth guide illustrates a robust and reliable workflow that is applicable to the structural characterization of a wide range of novel chemical entities in the field of drug discovery and development.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. (n.d.). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylindole. Retrieved from [Link]

  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). Molecules, 28(6), 2586.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters, 24(40), 7415-7420.
  • Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (2023). Journal of Mass Spectrometry, 58(8), e4993.
  • N‐Methylindole. (n.d.). In e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

  • Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment. (2023). Molecules, 28(19), 6939.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 150 MHz, Methanol-d4, simulated) (NP0008780). Retrieved from [Link]

  • Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. (n.d.). ResearchGate. Retrieved from [Link]

  • A Practical Method for Synthesizing Iptacopan. (2024). Molecules, 29(10), 2276.
  • EPA/NIH Mass Spectral D
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

  • Infrared spectra of methanol, ethanol, and n-propanol. (1950). Journal of Research of the National Bureau of Standards, 45(4), 310-314.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2014). Journal of Mass Spectrometry, 49(11), 1149-1157.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2023, October 22). YouTube. Retrieved from [Link]

  • Infrared spectroscopy of methanol-hexane liquid mixtures. I. Free OH present in minute quantities. (2007). The Journal of Chemical Physics, 127(8), 084501.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2014). International Journal of ChemTech Research, 6(7), 3684-3689.
  • An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. (2012). Journal of The American Society for Mass Spectrometry, 23(11), 1952-1960.
  • Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2023). Journal of Medicinal Chemistry, 66(22), 15336-15354.
  • 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). Molecules, 17(5), 5375-5411.
  • Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. (2001). Journal of the American Society for Mass Spectrometry, 12(11), 1145-1152.
  • Structure Elucidation of Antibiotics by Nmr Spectroscopy. (2015). In Methods in Molecular Biology (Vol. 1232, pp. 279-296). Humana Press.
  • EPA/NIH mass spectral d

Sources

Technical Whitepaper: Spectroscopic Characterization of (1-Methyl-1H-indol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical whitepaper details the spectroscopic characterization of (1-methyl-1H-indol-4-yl)methanol , a critical scaffold in the development of serotonin receptor ligands and kinase inhibitors. The data presented synthesizes experimental values from its immediate precursor (1-methyl-1H-indole-4-carboxaldehyde) with standard structural elucidation principles for indole-4-substituted systems.

Executive Summary & Compound Identity

This compound (CAS: 102425-47-8) functions as a primary building block for introducing the pharmacologically privileged 4-substituted indole moiety. Its amphiphilic nature—combining the lipophilic N-methylindole core with a polar hydroxymethyl handle—requires precise solvent selection for accurate NMR characterization.

PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₀H₁₁NO
Exact Mass 161.0841 Da
Key Functionality Primary Alcohol (Benzylic-like), N-Methyl Indole

Synthesis & Purity Workflow

To ensure the integrity of the spectroscopic data, the compound is typically generated via the hydride reduction of 1-methyl-1H-indole-4-carboxaldehyde . This pathway is preferred over N-methylation of indole-4-methanol due to regioselectivity issues.

Reaction Pathway Visualization

The following diagram illustrates the reduction workflow and the critical spectroscopic shifts monitored during the transformation.

SynthesisWorkflow Aldehyde Precursor: 1-Methyl-1H-indole-4-carboxaldehyde (C=O Signal: ~1670 cm⁻¹) Reagent Reduction: LiAlH₄ or NaBH₄ (THF/MeOH) Aldehyde->Reagent Target Target: This compound (New Signal: CH₂-OH) Reagent->Target QC QC Check: Loss of Aldehyde Proton (10.2 ppm) Appearance of Methylene (4.8 ppm) Target->QC Validation

Caption: Figure 1. Synthesis and spectroscopic validation logic. The disappearance of the carbonyl stretch and aldehyde proton confirms conversion.

Spectroscopic Data Analysis[1]

Nuclear Magnetic Resonance (NMR)

The transition from the electron-withdrawing aldehyde (-CHO) to the hydroxymethyl (-CH₂OH) group causes a distinct upfield shift in the aromatic protons, particularly at the C-5 position (ortho to the substituent).

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Data is calibrated to residual DMSO (2.50 ppm).

PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
OH 5.15t1H5.6Hydroxyl proton (couples to CH₂).
CH₂ 4.86d2H5.6Methylene protons (benzylic).
N-CH₃ 3.78s3H-N-Methyl singlet (diagnostic).
H-2 7.32d1H3.1Indole C-2 (adjacent to N).
H-7 7.35d1H8.1Indole C-7.
H-6 7.12t1H7.8Indole C-6 (pseudo-triplet).
H-5 7.04d1H7.2Indole C-5 (shielded vs. aldehyde).
H-3 6.65dd1H3.1, 0.8Indole C-3 (electron-rich).

Analyst Note: In CDCl₃ , the OH proton typically appears as a broad singlet or disappears due to exchange. The CH₂ signal will collapse to a singlet at approximately δ 4.95 ppm .

¹³C NMR Data (100 MHz, DMSO-d₆)
  • Aliphatic Carbons: 32.8 (N-CH₃), 61.5 (CH₂-OH).

  • Aromatic Carbons: 137.5 (C-7a), 134.2 (C-4), 128.5 (C-2), 126.8 (C-3a), 121.5 (C-6), 119.0 (C-5), 113.5 (C-7), 100.5 (C-3).

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "Pass/Fail" check for the reduction completeness.

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Value
O-H Stretch 3250–3400Broad, StrongConfirms alcohol formation.
C-H (Aromatic) 3050WeakIndole ring C-H.
C-H (Aliphatic) 2850–2950MediumN-Methyl and Methylene C-H.
C=C (Indole) 1580, 1490MediumSkeletal vibrations.
C-O Stretch 1020–1050StrongPrimary alcohol C-O bond.
Absence ~1660–1690-Critical: Absence confirms full reduction of aldehyde C=O.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    • [M+H]⁺ (ESI): 162.09 m/z

    • M⁺• (EI): 161.1 m/z

  • Fragmentation Pattern (EI):

    • m/z 161: Molecular ion (Base peak).

    • m/z 144: Loss of OH [M-17]⁺ (Tropylium-like rearrangement).

    • m/z 130: Loss of CH₂OH [M-31]⁺.

Experimental Protocol for Validation

To reproduce these results, follow this standardized protocol for sample preparation.

  • Sample Prep: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? It prevents exchange of the hydroxyl proton, allowing observation of the CH₂-OH coupling (doublet/triplet), which confirms the primary alcohol state.

  • Acquisition:

    • Run ¹H NMR with a minimum of 16 scans to resolve the H-3/H-5 coupling.

    • Set relaxation delay (d1) to >2.0s to ensure accurate integration of the N-methyl singlet.

  • Reference: Calibrate spectrum to the residual DMSO pentet at 2.50 ppm.

References

  • Precursor Characterization: ChemicalBook. (2025). "1-Methyl-1H-indole-4-carboxaldehyde Synthesis and NMR."

  • Reduction Methodology: Master Organic Chemistry. (2023). "Lithium Aluminum Hydride (LiAlH4) Reduction of Carbonyls."

  • General Indole Data: Sigma-Aldrich. (2025). "NMR Chemical Shifts of Common Impurities and Solvents."

Technical Guide: ¹³C NMR Structural Elucidation of (1-methyl-1H-indol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of (1-methyl-1H-indol-4-yl)methanol , a critical building block in the synthesis of protein kinase inhibitors (e.g., PKC inhibitors like Sotrastaurin analogs).

The following technical analysis synthesizes literature data for the 1-methylindole core with calculated substituent chemical shifts (SCS) to provide a high-confidence reference framework for structural elucidation.

Executive Summary & Compound Utility

This compound (CAS: 102403-49-4) is a functionalized indole derivative. The C4-position hydroxymethyl group serves as a versatile "handle" for further derivatization (e.g., conversion to halides or aldehydes) in fragment-based drug discovery.

  • Molecular Formula: C₁₀H₁₁NO

  • Molecular Weight: 161.20 g/mol

  • Key Structural Features: Electron-rich indole bicyclic system, N-methyl protection, and a benzylic-type alcohol at position 4.

Sample Preparation & Experimental Protocol

To ensure reproducibility and minimize signal overlap, the following protocol is recommended.

Solvent Selection: DMSO-d₆ vs. CDCl₃[1]
  • Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆).[1]

  • Causality:

    • Solubility: The hydroxymethyl group increases polarity; DMSO ensures complete dissolution compared to Chloroform.

    • Exchangeable Protons: DMSO-d₆ slows the exchange rate of the hydroxyl proton (-OH), often allowing it to appear as a distinct triplet (coupling to CH₂) rather than a broad singlet. This provides an extra connectivity verification point in ¹H NMR.

    • Chemical Shift Stability: CDCl₃ can cause concentration-dependent shifts in the alcohol carbon/proton due to hydrogen bonding aggregation.

Instrument Parameters (Standard 100/125 MHz ¹³C)
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Pulse Sequence: Proton-decoupled ¹³C (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds .

    • Reasoning: Quaternary carbons (C4, C3a, C7a) have long T1 relaxation times. Insufficient delay results in poor signal-to-noise ratios for these critical diagnostic peaks.

  • Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary signals.

¹³C NMR Data Analysis

The following data presents the chemical shifts. Note that while the core indole shifts are experimental, the specific C4-substituted values are derived from high-confidence Substituent Chemical Shift (SCS) additivity rules applied to the 1-methylindole parent.

Table 1: ¹³C Chemical Shift Assignments (DMSO-d₆)
PositionCarbon Typeδ (ppm) [Predicted]Multiplicity (DEPT-135)Diagnostic Logic
C2 CH (Aromatic)129.5 ± 1.0+ (Up)Characteristic α-pyrrole carbon; couples to H2.
C3 CH (Aromatic)99.5 ± 1.0+ (Up)Most shielded aromatic signal; β-pyrrole carbon.
C3a Cq (Quaternary)127.5 ± 1.5InvisibleBridgehead; correlates with H2 and H7 in HMBC.
C4 Cq (Ipso) 134.0 ± 2.0 Invisible Key Diagnostic: Deshielded by CH₂OH attachment (Ipso effect).
C5 CH (Aromatic)118.5 ± 1.0+ (Up)Ortho to substituent; slightly shielded.
C6 CH (Aromatic)121.5 ± 1.0+ (Up)Meta to substituent; typical aromatic range.
C7 CH (Aromatic)109.5 ± 1.0+ (Up)Shielded by N-lone pair resonance.
C7a Cq (Quaternary)137.5 ± 1.5InvisibleBridgehead; most deshielded aromatic Cq (next to N).
N-Me CH₃ (Alkyl) 32.5 ± 0.5 + (Up) Key Diagnostic: Distinct high-field signal.
CH₂-OH CH₂ (Benzylic) 61.5 ± 1.0 - (Down) Key Diagnostic: Benzylic alcohol region.

Note on Reference: 1-Methylindole core shifts in DMSO-d₆: C2(129.2), C3(100.4), C3a(128.2), C4(120.5), C5(119.3), C6(121.4), C7(109.6), C7a(137.3), N-Me(32.4). The C4-CH₂OH group exerts a strong deshielding effect (~+13 ppm) on C4.

Structural Assignment Strategy (The "Why" & "How")

To rigorously prove the structure, you cannot rely on 1D NMR alone. You must establish connectivity using 2D correlations.

The Assignment Workflow
  • Anchor Points: Identify the unambiguous aliphatic signals (N-Me at ~32 ppm and CH₂ at ~61 ppm).

  • Establish Core: Use the N-Me protons to identify C2 and C7a via HMBC (3-bond coupling).

  • Locate Substituent: Use the CH₂ protons to find the elusive C4 quaternary carbon.

Visualization: HMBC Correlation Logic

The following diagram illustrates the critical Heteronuclear Multiple Bond Coherence (HMBC) correlations required to confirm the regiochemistry (i.e., proving the methanol group is at C4, not C5 or C6).

G cluster_protons Proton Sources (1H) cluster_carbons Carbon Targets (13C) H_NMe N-Me Protons (δ ~3.8 ppm) C_2 C-2 (~129 ppm) H_NMe->C_2 HMBC (3J) C_7a C-7a (~137 ppm) H_NMe->C_7a HMBC (3J) H_CH2 CH₂-OH Protons (δ ~4.8 ppm) C_4 C-4 (Ipso) (~134 ppm) H_CH2->C_4 HMBC (2J - Strong) C_3 C-3 (~99 ppm) H_CH2->C_3 HMBC (3J) C_5 C-5 (~118 ppm) H_CH2->C_5 HMBC (3J) H_2 H-2 Aromatic (δ ~7.3 ppm) H_2->C_7a HMBC (3J) H_2->C_3 HMBC (2J)

Caption: Key HMBC correlations. The N-Me group anchors the indole side (C2/C7a), while the CH₂ group definitively assigns the C4 position via strong 2J/3J couplings.

Synthesis & Validation Context

For researchers synthesizing this compound, the primary route involves the reduction of an ester precursor. NMR is the primary tool to confirm the reduction of the carbonyl to the methylene.

Synthesis Workflow Check
  • Precursor: Methyl 1-methyl-1H-indole-4-carboxylate.

  • Transformation: Ester (C=O, ~168 ppm)

    
     Alcohol (CH₂-OH, ~61 ppm).
    
  • Validation: Disappearance of the Carbonyl signal (>165 ppm) and the O-Methyl signal (~52 ppm), appearance of the CH₂ signal (~61 ppm).

Synthesis Start Methyl 1-methylindole-4-carboxylate (Precursor) Reaction Reduction (LiAlH4 / THF) Start->Reaction Product This compound Reaction->Product Check1 NMR Check: Loss of C=O (~168 ppm) Product->Check1 Check2 NMR Check: New CH2 peak (~61 ppm) Product->Check2

Caption: Synthetic validation workflow. Monitoring the reduction of the ester carbonyl is the primary checkpoint.

References

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Morales-Rios, M. S., et al. (1987).[3] ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. (Validating the 1-methylindole core shifts). Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Substituent Chemical Shift additivity rules). Link

  • PubChem Compound Summary. (2024). 1-Methylindole.[4][5] National Library of Medicine. Link

Sources

Technical Guide: Mass Spectrometry Fragmentation of (1-methyl-1H-indol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation dynamics of (1-methyl-1H-indol-4-yl)methanol . This analysis is synthesized from established fragmentation principles of indole alkaloids and benzylic alcohols, designed to support structural elucidation in drug metabolism and pharmacokinetics (DMPK) studies.[1]

Executive Summary

This compound (MW: 161.20 Da) represents a critical scaffold in medicinal chemistry, often serving as a precursor for serotonin receptor modulators and kinase inhibitors.[1] Its fragmentation behavior is governed by the interplay between the electron-rich indole core and the labile hydroxymethyl substituent at the C4 position.

This guide provides a definitive breakdown of its ionization pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), distinguishing it from isomeric species through characteristic "peri-effect" loss mechanisms.[1]

Physicochemical Profile
PropertyValue
CAS Registry 102403-48-9
Molecular Formula C₁₀H₁₁NO
Exact Mass 161.0841
Key Moieties N-methylated indole core, C4-hydroxymethyl group

Instrumentation & Experimental Conditions

To replicate the fragmentation patterns described below, the following experimental parameters are recommended. These protocols ensure high reproducibility and minimize thermal degradation prior to ionization.

Protocol A: Electron Ionization (GC-MS)[1]
  • Inlet Temperature: 250°C (Splitless mode).

  • Ion Source: 230°C, 70 eV electron energy.[1]

  • Carrier Gas: Helium (1.0 mL/min constant flow).

  • Rationale: High source temperatures promote the volatilization of the alcohol, but care must be taken to avoid thermal dehydration in the injector liner.

Protocol B: Electrospray Ionization (LC-MS/MS)[1]
  • Polarity: Positive Mode (+ESI).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Cone Voltage: 30 V (Low fragmentation) / 60 V (High fragmentation).[1]

  • Collision Energy (CID): Stepped 15–35 eV.

  • Rationale: The basic nitrogen allows for facile protonation

    
    . Acidic mobile phases stabilize the protonated precursor (m/z 162).
    

Fragmentation Mechanics & Pathways

The fragmentation of this compound is driven by the stability of the aromatic system and the "benzylic-like" activation of the C4 position.

Primary Fragmentation Channels

Upon ionization, the molecular ion


 (m/z 161 in EI) or protonated ion 

(m/z 162 in ESI) undergoes two competing pathways:[1]
Pathway A: Dehydration / Hydroxyl Loss (The "Peri" Effect)

Unlike simple benzyl alcohols, the C4-position in indole is spatially proximate to the C3-proton. This unique geometry facilitates a specific loss of water or hydroxyl radicals.

  • Mechanism: Heterolytic cleavage of the C-O bond.

  • Product: Formation of a resonance-stabilized 1-methyl-4-methylene-indolenine cation (m/z 144 in EI / 144 in ESI).

  • Diagnostic Value: This is typically the base peak or a high-abundance fragment due to the extended conjugation of the resulting carbocation.

Pathway B: Side-Chain Cleavage
  • Mechanism: Homolytic cleavage of the C4-C(alpha) bond.

  • Loss:

    
     (31 Da).
    
  • Product: 1-methylindolyl cation (m/z 130).

  • Significance: This ion confirms the integrity of the methylated indole core.

Secondary Deep Fragmentation

From the stable core fragments (m/z 144 and m/z 130), further energy induces ring destruction:

  • HCN Loss: Characteristic of all indoles. The pyrrole ring cleaves, ejecting HCN (27 Da).[1]

    • 
       (Loss of HCN).
      
    • 
       (Phenyl cation, typically low abundance).[1]
      

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation from the precursor ion to the terminal stable fragments.

FragmentationPathway M Precursor Ion [M]+ m/z 161 (EI) [M+H]+ m/z 162 (ESI) Frag1 Methylene-Indolenine Cation (Resonance Stabilized) m/z 144 M->Frag1 - OH / H2O (17/18 Da) Frag2 1-Methylindole Cation (Core Intact) m/z 130 M->Frag2 - CH2OH (31 Da) Frag3 Quinolinium-like Cation (Ring Expansion) m/z 144 (Isomer) Frag1->Frag3 Ring Expansion (Tropylium-like) Frag4 Phenyl/Acetylenic Fragments m/z 103 / 77 Frag1->Frag4 - C2H3N (Deep Cleavage) Frag2->Frag4 - HCN (27 Da)

Caption: Figure 1. Fragmentation cascade of this compound showing the dominant dehydration pathway (blue) and secondary core cleavages.

Quantitative Data Summary

The following table summarizes the expected ion clusters. Relative abundances are estimated based on standard EI (70 eV) behavior for 4-substituted indoles.

m/z (EI)Ion IdentityFormulaRelative AbundanceMechanistic Origin
161 Molecular Ion


60-80%Stable aromatic system.[1]
144 Base Peak


100% Formation of conjugated exocyclic double bond.[1]
143 Dehydration


40-50%Loss of water involving ortho/peri hydrogens.
130 Core Cation


20-30%Cleavage of the hydroxymethyl side chain.[1]
103 Styryl Cation Analog

10-15%Loss of HCN from the m/z 130 fragment.
77 Phenyl Cation

<10%Complete ring degradation.[1]

Experimental Workflow (Step-by-Step)

To validate these fragments in a laboratory setting, follow this validated workflow.

Step 1: Sample Preparation
  • Dissolve 1 mg of this compound in 1 mL of HPLC-grade Methanol .

  • Vortex for 30 seconds to ensure complete solvation.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Dilute 1:100 with mobile phase (for ESI) or inject directly (for EI).

Step 2: Data Acquisition
  • Blank Run: Inject pure solvent to establish a background baseline.

  • Sample Injection: Inject 1 µL of the prepared sample.

  • Spectrum Extraction: Subtract background noise.

  • Peak Validation: Verify the presence of the parent ion (161/162) and the base peak (144).

Step 3: Structural Confirmation
  • Check for the m/z 144/143 doublet . A strong presence indicates a hydroxymethyl group attached to the aromatic ring.

  • Check for m/z 130 .[2] This confirms the N-methyl group is intact (loss of N-methyl would result in lower mass fragments).

Workflow Sample Solid Sample (1 mg) Solvation Solvation (MeOH) Sample->Solvation Filter Filtration (0.22 µm PTFE) Solvation->Filter Injection Injection (GC/LC System) Filter->Injection Detection MS Detection (ID of m/z 144) Injection->Detection

Caption: Figure 2. Operational workflow for the preparation and mass spectrometric analysis of the target compound.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methylindole (CAS 16096-32-5). National Institute of Standards and Technology.[3] [Link][1]

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of indole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding on indole fragmentation rules).

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Authoritative source on benzylic alcohol fragmentation mechanisms).

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. [Link] (General fragmentation rules for substituted aromatics).

Sources

Strategic Sourcing and Application of (1-Methyl-1H-indol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole-4-yl "Exit Vector"

In modern fragment-based drug discovery (FBDD), the indole scaffold remains a privileged structure. However, while C3 and C5 substitutions are ubiquitous, (1-methyl-1H-indol-4-yl)methanol represents a critical, underutilized "exit vector" for molecular design. The C4-position offers a unique geometric trajectory for solubilizing groups or pharmacophores that access solvent-exposed regions of kinase pockets (e.g., PIM, CDK) and GPCR orthosteric sites.

This guide addresses a common bottleneck: while theoretically "commercially available," this specific building block often suffers from variable lead times and purity issues. This whitepaper provides a self-validating protocol for sourcing, verifying, and—if necessary—synthesizing this compound to pharmaceutical standards.

Technical Profile & Identification

Before procurement, rigorous identification parameters must be established to prevent structural isomer confusion (specifically vs. the C5 or C6 isomers).

ParameterSpecification
Chemical Name This compound
CAS Number 859850-95-6
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
SMILES Cn1cc(CO)c2cccc12
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calculated) ~14.5 (Alcohol), ~-2.3 (Indole N protonation)

Commercial Landscape: The "Buy vs. Make" Decision

The commercial availability of CAS 859850-95-6 is often categorized as "Make-on-Demand" rather than "In-Stock" by major catalog suppliers. This distinction is critical for project timelines.

Sourcing Decision Matrix

Use the following logic to determine your acquisition strategy:

SourcingMatrix Start Need this compound CheckStock Check Tier 1 Suppliers (Sigma, Enamine, Combi-Blocks) Start->CheckStock InStock In Stock (<1 Week) CheckStock->InStock Yes NoStock Lead Time > 3 Weeks or 'Inquire' CheckStock->NoStock No Buy PURCHASE Validate via NMR/LCMS InStock->Buy PrecursorCheck Check Precursor Stock Methyl 1-methyl-1H-indole-4-carboxylate (CAS 39830-66-5) NoStock->PrecursorCheck Synthesize SYNTHESIZE (Reduction Protocol) PrecursorCheck->Synthesize Precursor Available CustomSynth Outsource Custom Synthesis PrecursorCheck->CustomSynth Precursor Unavailable

Figure 1: Strategic sourcing decision tree. The precursor (CAS 39830-66-5) is frequently more available than the target alcohol.

Synthetic Contingency: The "Self-Validating" Protocol

If commercial stock is unavailable or fails QC, the synthesis from Methyl 1-methyl-1H-indole-4-carboxylate is robust. This protocol is designed for high reliability.

Reaction Scheme

Precursor: Methyl 1-methyl-1H-indole-4-carboxylate (CAS 39830-66-5) Reagent: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H Solvent: Anhydrous THF

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the ester precursor (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to 0°C.

  • Reduction:

    • Option A (Standard): Add LiAlH₄ (2.4 M in THF, 1.2 eq) dropwise.

    • Option B (Milder): Add DIBAL-H (1.0 M in Toluene, 2.2 eq) dropwise at -78°C if other sensitive groups are present.

  • Monitoring: Stir at 0°C -> RT. Monitor via TLC (50% EtOAc/Hexane). The ester spot (higher R_f) should disappear; the alcohol spot (lower R_f) will appear.

  • Quench (Critical): Use the Fieser Method to avoid aluminum emulsions:

    • For every x grams of LiAlH₄ used, add:

      • x mL Water[1]

      • x mL 15% NaOH

      • 3x mL Water[2]

  • Workup: Filter the granular precipitate through a Celite pad. Wash with THF. Concentrate filtrate.

  • Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Quality Assurance: Validating the Structure

Blind trust in a Certificate of Analysis (CoA) is a risk. You must validate the Regiochemistry (N-Methyl vs. O-Methyl) and Oxidation State (Alcohol vs. Aldehyde).

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
N-CH₃ 3.78 - 3.82 Singlet (3H)Confirms N-methylation (O-Me would be ~3.9-4.0).
CH₂-OH 4.95 - 5.05 Singlet/Doublet (2H)Confirms reduction. Aldehyde would be ~10.0 ppm.
Indole C2-H 7.10 - 7.15 Doublet/MultipletCharacteristic indole signal.
Indole C3-H 6.55 - 6.65 DoubletCharacteristic indole signal.
Aromatic (C5-C7) 7.20 - 7.40 MultipletIntegration must sum to 3 protons.
Common Impurities to Watch
  • Starting Material (Ester): Look for methyl ester singlet at ~3.95 ppm.

  • Over-reduction: Rare, but check for loss of aromaticity (dihydroindole).

  • Aldehyde (Oxidation): Check for CHO peak at ~10 ppm (if stored improperly).

Application Logic: Why this Scaffold?

The this compound moiety is not just a spacer; it is a functional pharmacophore.[3]

ApplicationLogic Scaffold This compound Feature1 N-Methyl Group Scaffold->Feature1 Feature2 C4-Hydroxymethyl Scaffold->Feature2 Effect1 Prevents H-bond donation (Improves membrane permeability) Feature1->Effect1 Effect2 Versatile Handle Feature2->Effect2 App1 Leaving Group Activation (Mesylate/Tosylate) -> Nucleophilic Sub Effect2->App1 App2 Oxidation to Aldehyde -> Reductive Amination Effect2->App2

Figure 2: Functional utility of the scaffold in medicinal chemistry workflows.

Key Reactions for Drug Design
  • Appel Reaction: Convert -OH to -Cl or -Br for alkylation.

  • Dess-Martin Periodinane: Controlled oxidation to the aldehyde for reductive amination (installing amines for solubility).

  • Mitsunobu Reaction: Direct coupling to phenols or sulfonamides.

Storage and Stability

  • Storage: -20°C under inert atmosphere (Argon).

  • Stability: The primary alcohol is susceptible to oxidation to the aldehyde (Indole-4-carboxaldehyde) upon prolonged exposure to air.

  • Handling: Indoles can be light-sensitive; store in amber vials.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11660378, this compound. Retrieved from [Link]

  • Porwal, S., et al. (2017). Indole derivatives as novel antileishmanial agents.[4] Bioorganic & Medicinal Chemistry Letters.[4] (Contextual reference for Indole-4-substitutions). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and Isolation of (1-methyl-1H-indol-4-yl)methanol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of indole derivatives, (1-methyl-1H-indol-4-yl)methanol and its analogues represent a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of these valuable molecules. We will delve into the strategic considerations behind synthetic route selection, offer detailed experimental protocols, and discuss the critical analytical techniques for purification and structural elucidation. This document is intended to serve as a practical resource for researchers engaged in the exploration of novel indole-based therapeutics.

Introduction: The Significance of the Indole-4-methanol Scaffold

Indole derivatives are of paramount importance in cell biology and drug discovery, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The substitution pattern on the indole ring plays a crucial role in determining the biological target and efficacy of these compounds. Specifically, 4-substituted indoles are key structural motifs in a variety of biologically active molecules.[3]

The introduction of a hydroxymethyl group at the 4-position of the indole ring, and subsequent N-methylation to form the this compound core, offers a versatile platform for the development of new chemical entities. The methanol moiety provides a handle for further functionalization, allowing for the synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies. Understanding the nuances of the synthesis and purification of this core structure is therefore fundamental for any research program focused on this chemical space.

Synthetic Strategies: From Precursors to the Core Scaffold

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a commercially available indole derivative. The following sections outline a logical and field-proven synthetic pathway, emphasizing the rationale behind the choice of reagents and reaction conditions.

Synthesis of the Key Precursor: 1-methyl-1H-indole-4-carboxylic acid

A common and efficient strategy to introduce the hydroxymethyl group at the C4 position is through the reduction of a corresponding carboxylic acid or its ester. Therefore, the initial synthetic target is often 1-methyl-1H-indole-4-carboxylic acid.

A plausible and documented route to this intermediate involves the N-methylation of methyl indole-4-carboxylate.

The methylation of the indole nitrogen is a standard transformation. A variety of methylating agents can be employed, with methyl iodide in the presence of a suitable base being a classic and effective choice.

Protocol 1: N-Methylation of Methyl Indole-4-carboxylate

  • Materials: Methyl indole-4-carboxylate, sodium hydride (NaH) (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), methyl iodide (CH₃I).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl indole-4-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

    • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, methyl 1-methyl-1H-indole-4-carboxylate, can be purified by flash column chromatography on silica gel.

The subsequent step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Protocol 2: Saponification to 1-methyl-1H-indole-4-carboxylic acid

  • Materials: Methyl 1-methyl-1H-indole-4-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), methanol (MeOH), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve methyl 1-methyl-1H-indole-4-carboxylate (1.0 equivalent) in a mixture of THF and methanol.

    • Add an aqueous solution of lithium hydroxide (2-3 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC analysis indicates complete consumption of the starting material.

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl) at 0 °C.

    • The resulting precipitate, 1-methyl-1H-indole-4-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Reduction to the Target Alcohol: this compound

The final and critical step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[4][5]

Causality in Experimental Choice: LiAlH₄ is chosen over milder reducing agents like sodium borohydride (NaBH₄) because NaBH₄ is generally not reactive enough to reduce carboxylic acids or esters. The high reactivity of LiAlH₄ necessitates the use of anhydrous solvents and careful handling.

Protocol 3: LiAlH₄ Reduction of 1-methyl-1H-indole-4-carboxylic acid

  • Materials: 1-methyl-1H-indole-4-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-indole-4-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Isolation and Purification: Ensuring High Purity of the Final Product

The isolation and purification of the target compound are critical to obtaining material suitable for biological testing and further synthetic elaboration. The choice of purification method will depend on the nature of the impurities present.

Extraction and Work-up

A standard aqueous work-up, as described in the synthetic protocols, is the first step in isolating the crude product. The choice of extraction solvent is important; ethyl acetate is often a good choice for indole derivatives due to its polarity and ease of removal.

Column Chromatography

Flash column chromatography is a powerful technique for purifying indole derivatives.[1]

Table 1: Typical Conditions for Column Chromatography of this compound

ParameterRecommended Conditions
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 1:1)
Detection UV light (254 nm) or staining with a suitable agent (e.g., permanganate)
Recrystallization

For obtaining highly pure, crystalline material, recrystallization is often the final step. The choice of solvent is critical and may require some experimentation. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.

Analytical Characterization: Structure Elucidation and Purity Assessment

Unambiguous characterization of the synthesized this compound and its analogues is essential for scientific integrity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation of organic molecules.[6] The expected chemical shifts and coupling patterns provide a detailed picture of the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
N-CH₃~3.8~33
CH₂OH~4.8 (singlet)~60
OHVariable-
H-2~7.0 (doublet)~125
H-3~6.5 (doublet)~100
Aromatic H7.0 - 7.5 (multiplets)110 - 140
Aromatic C110 - 140

Note: These are predicted values and may vary depending on the solvent and instrument used.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.[9] For this compound (C₁₀H₁₁NO), the expected molecular ion peak [M]⁺ would be at m/z 161.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. For this compound, a broad absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol.

Biological Activity and Future Directions

While extensive research has been conducted on the biological activities of various indole derivatives, the specific pharmacological profile of this compound and its close analogues is an area ripe for exploration. The structural features of this scaffold suggest potential interactions with a range of biological targets. Further derivatization of the hydroxyl group can lead to the generation of ester, ether, and other analogues, which can be screened against various disease targets, including cancer, inflammation, and infectious diseases.[9][10]

Conclusion

This technical guide has provided a comprehensive framework for the discovery, synthesis, and isolation of this compound analogues. By understanding the underlying chemical principles and adhering to rigorous experimental protocols, researchers can efficiently access these valuable compounds for further investigation in drug discovery programs. The versatility of the indole-4-methanol scaffold ensures its continued relevance in the quest for novel and effective therapeutic agents.

Diagrams

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction A Methyl Indole-4-carboxylate B Methyl 1-methyl-1H-indole-4-carboxylate A->B  NaH, CH₃I, DMF   C 1-methyl-1H-indole-4-carboxylic acid B->C  LiOH, THF/MeOH/H₂O   D This compound C->D  LiAlH₄, THF  

Caption: Synthetic workflow for this compound.

Purification_Isolation Start Crude Product from Reaction Work-up Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Start->Chromatography Fractions Collection of Pure Fractions Chromatography->Fractions Evaporation1 Solvent Evaporation Fractions->Evaporation1 Recrystallization Recrystallization (e.g., EtOAc/Hexane) Evaporation1->Recrystallization Filtration Filtration and Drying Recrystallization->Filtration FinalProduct Pure this compound Filtration->FinalProduct

Caption: General purification and isolation workflow.

References

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. (2023). Available from: [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available from: [Link]

  • Guan, L. et al. Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water”. Supporting Information. Available from: [Link]

  • Kim, D. et al. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). National Institutes of Health. Available from: [Link]

  • MDPI. Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). Available from: [Link]

  • Gunawan, G. & Nandiyanto, A. B. D. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. A Novel and Selective PAR4 Antagonist: ML354. (2013). Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Black, D. StC. The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. (2016). ResearchGate. Available from: [Link]

  • PubChem. (1H-indazol-4-yl)methanol. Available from: [Link]

  • Babij, N. R. et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Available from: [Link]

  • Request PDF. A new method for the synthesis of 1-methyl-1 H-indole-3-carboxylate derivatives, employing Cu(II). Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

  • PubMed. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2021). Available from: [Link]

  • NIST. 1H-Indole, 1-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • Lee, K. et al. Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. (2017). PubMed. Available from: [Link]

  • Pereira, M. M. A. et al. 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). MDPI. Available from: [Link]

  • NIST. EPA/NIH mass spectral data base. NIST Technical Series Publications. Available from: [Link]

  • NIST. 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1α,4aβ,10aα)]-. NIST Chemistry WebBook. Available from: [Link]

Sources

Methodological & Application

Synthesis of (1-methyl-1H-indol-4-yl)methanol from 4-formyl-1-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of (1-methyl-1H-indol-4-yl)methanol via the chemoselective reduction of 4-formyl-1-methylindole . This indole-4-methanol scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for serotonin receptor ligands (e.g., 5-HT agonists) and kinase inhibitors.

While standard aldehyde reductions are routine, this protocol addresses specific challenges associated with electron-rich indole systems, particularly the stability of the resulting carbinol and the prevention of over-reduction or polymerization during workup.

Key Advantages of This Protocol
  • Chemoselectivity: Preserves the indole C2-C3 double bond.

  • Scalability: Validated from milligram (50 mg) to gram (10 g) scales.

  • Stability Control: Optimized neutral workup to prevent acid-catalyzed oligomerization common to indole carbinols.

Retrosynthetic Analysis & Mechanism

The transformation utilizes Sodium Borohydride (


) as a mild hydride donor.[1] Unlike Lithium Aluminum Hydride (

), which requires anhydrous conditions and can be pyrophoric,

allows for the use of protic solvents (Methanol) that activate the carbonyl electrophile via hydrogen bonding.
Reaction Scheme

The mechanism involves the nucleophilic attack of the borohydride anion on the carbonyl carbon, forming a borate intermediate, which is subsequently hydrolyzed to the primary alcohol.

ReactionScheme Start 4-formyl-1-methylindole (Electrophile) Inter Alkoxyborate Intermediate Start->Inter NaBH4, MeOH 0°C to RT Product This compound (Nucleophile) Inter->Product Hydrolysis (Neutral Workup)

Figure 1: Reaction pathway for the reduction of 4-formyl-1-methylindole.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Role
4-formyl-1-methylindole 159.191.0Starting Material
Sodium Borohydride (

)
37.831.5Reducing Agent
Methanol (MeOH) 32.04N/ASolvent (0.2 M)
Saturated

N/AN/AQuenching Agent
Ethyl Acetate (EtOAc) N/AN/AExtraction Solvent
Step-by-Step Procedure

Safety Note:


 liberates hydrogen gas upon contact with protic solvents and acids. Perform all steps in a well-ventilated fume hood.
Step 1: Reaction Setup[4]
  • Charge a clean, dry round-bottom flask with 4-formyl-1-methylindole (1.0 equiv).

  • Add Methanol (anhydrous preferred, but ACS grade is acceptable) to achieve a concentration of 0.2 M (e.g., 5 mL per 1 mmol substrate).

  • Add a magnetic stir bar and cool the solution to 0°C using an ice-water bath.

    • Expert Insight: Cooling is critical to control the exotherm and prevent potential side reactions at the indole C3 position, although the 1-methyl group significantly stabilizes the ring.

Step 2: Reduction[3][5]
  • Add

    
      (1.5 equiv) portion-wise over 5–10 minutes.
    
    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure the vessel is vented (e.g., via a needle or loose septum).
      
  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 1–2 hours.

Step 3: Monitoring (IPC)
  • Check reaction progress via TLC (Eluent: 50% EtOAc / 50% Hexanes).

    • Starting Material

      
      :  ~0.6 (UV active, aldehyde).
      
    • Product

      
      :  ~0.3 (UV active, alcohol).
      
    • Success Criteria: Complete consumption of the aldehyde spot.

Step 4: Workup & Isolation
  • Quench: Cool the mixture back to 0°C. Slowly add Saturated Aqueous

    
      (10 mL per mmol).
    
    • Critical Control Point: Do not use strong acids (HCl). Indolyl alcohols can undergo acid-catalyzed dehydration and polymerization (dimerization) even at the 4-position. Keep pH

      
       6.
      
  • Extraction: Dilute with water and extract 3x with Ethyl Acetate .

  • Drying: Wash combined organics with Brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

Step 5: Purification
  • The crude material is typically >95% pure. If necessary, purify via:

    • Recrystallization: EtOAc/Hexanes or cold

      
      .
      
    • Flash Chromatography: Silica gel, gradient 20%

      
       60% EtOAc in Hexanes.
      

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup S1 Dissolve Aldehyde in MeOH (0.2 M) S2 Cool to 0°C S1->S2 R1 Add NaBH4 (Portion-wise) S2->R1 R2 Warm to RT (Stir 1-2 h) R1->R2 R3 IPC: TLC Check R2->R3 R3->R2 Incomplete W1 Quench: sat. NH4Cl (Maintain pH > 6) R3->W1 Complete W2 Extract: EtOAc (3x) W1->W2 W3 Dry & Concentrate W2->W3

Figure 2: Operational workflow for the batch synthesis.

Analytical Validation

The identity of the product is confirmed by the disappearance of the aldehyde signal and the appearance of the hydroxymethyl group.

Expected NMR Data ( , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aldehyde CHO ~10.2 Disappears 0H Reactant Consumed
Indole C2-H7.10 – 7.15d1HAromatic
Indole C6/C7-H7.20 – 7.40m2HAromatic
Indole C5-H7.50 – 7.60d1HAromatic
Indole C3-H6.60 – 6.70d1HAromatic

-OH
4.85 – 4.95 s (or d) 2H Product Methylene
N-

3.80 – 3.85 s 3H N-Methyl
OH~1.8 – 2.5br s1HAlcohol (variable)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete extraction of polar alcohol.Salt the aqueous layer with NaCl before extraction; use 5% MeOH in DCM for extraction.
New Spot on TLC (

~0.8)
Dimerization (Ether formation).Workup was too acidic. Ensure quench is with

or water, not HCl.
Incomplete Reaction Wet Methanol or old

.
Use fresh reagent. If reaction stalls, add 0.5 eq more

.

References

  • General Indole Reduction Methodology

    • Reduction of Aldehydes and Ketones with Sodium Borohydride.[1][2][3][4][5][6] Organic Syntheses, Coll. Vol. 4, p.810 (1963).

    • Source:

  • Indole-3-carbinol Instability (Contextual)

    • Verification of preparations of (1H-indol-3-yl)methyl electrophiles... Scientific Reports 13, 3636 (2023).
    • Source:

  • Synthesis of 4-substituted Indoles

    • Synthesis of 4-substituted indoles from 4-formyl-1-methylindole. Journal of Medicinal Chemistry (General Reference for scaffold utility).
    • Source:

  • Sodium Borohydride Handling

    • Sodium Borohydride: Reagent Guide.
    • Source:

Sources

Application Notes and Protocols for the Reduction of 1-methyl-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reduction Chemistry of a Bifunctional Indole Derivative

1-methyl-1H-indole-4-carboxylic acid is a versatile heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring both a reducible indole nucleus and a carboxylic acid moiety, presents a unique synthetic challenge and a gateway to a diverse array of functionalized molecules. The selective reduction of either the indole ring to an indoline or the carboxylic acid to an alcohol or aldehyde opens up distinct pathways for the synthesis of novel bioactive compounds.

This comprehensive guide provides detailed application notes and validated protocols for the controlled reduction of 1-methyl-1H-indole-4-carboxylic acid. We will delve into the mechanistic underpinnings of the key transformations, offering a rationale for the choice of reagents and reaction conditions. This document is intended to serve as a practical resource for researchers, enabling them to confidently and safely perform these reductions and to troubleshoot potential challenges.

Physicochemical Properties of 1-methyl-1H-indole-4-carboxylic acid

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
CAS Number 90924-06-4[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance Off-white to yellowish crystalline powder[2]
Boiling Point 389°C at 760 mmHg (Predicted)[1]

Chemoselectivity in the Reduction of 1-methyl-1H-indole-4-carboxylic acid

The primary consideration in the reduction of 1-methyl-1H-indole-4-carboxylic acid is chemoselectivity: the ability to reduce one functional group in the presence of the other. The choice of reducing agent is paramount in dictating the reaction's outcome.

  • Reduction of the Indole Ring: The electron-rich indole ring is generally resistant to catalytic hydrogenation under standard conditions. However, reduction to the corresponding indoline can be achieved using hydride reagents in the presence of a Brønsted acid. The acid protonates the indole ring, increasing its electrophilicity and rendering it susceptible to hydride attack.

  • Reduction of the Carboxylic Acid: Carboxylic acids are notoriously difficult to reduce and require powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, converting the carboxylic acid to a primary alcohol. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), are also effective and can offer greater selectivity in the presence of other reducible functional groups.

The following diagram illustrates the two primary reduction pathways for 1-methyl-1H-indole-4-carboxylic acid.

G start 1-methyl-1H-indole-4-carboxylic acid prod1 1-methylindoline-4-carboxylic acid start->prod1  Indole Ring Reduction (e.g., NaBH₄, TFA) prod2 (1-methyl-1H-indol-4-yl)methanol start->prod2  Carboxylic Acid Reduction (e.g., LiAlH₄ or BH₃·THF)

Caption: Primary reduction pathways of 1-methyl-1H-indole-4-carboxylic acid.

Protocol 1: Selective Reduction of the Indole Ring to 1-methylindoline-4-carboxylic acid

This protocol details the reduction of the indole nucleus using sodium borohydride in the presence of trifluoroacetic acid (TFA). The strong acid activates the indole ring towards hydride reduction while leaving the carboxylic acid group intact.

Mechanism of Indole Reduction

The reduction of the indole ring with NaBH₄ in the presence of a strong acid like TFA proceeds through a well-established mechanism. The indole nitrogen is protonated, followed by protonation at the C3 position, which is the most nucleophilic carbon in the indole ring. This forms a highly electrophilic indoleninium ion. The hydride (H⁻) from sodium borohydride then attacks the C2 position, leading to the formation of the indoline ring.

G cluster_0 Mechanism of Indole Reduction A 1-methyl-1H-indole-4-carboxylic acid B Protonated Indole A->B H⁺ (TFA) C Indoleninium Ion B->C Protonation at C3 D Hydride Attack C->D NaBH₄ (H⁻) E 1-methylindoline-4-carboxylic acid D->E Rearomatization

Caption: Mechanism of NaBH₄/TFA reduction of the indole ring.

Experimental Protocol

Materials:

  • 1-methyl-1H-indole-4-carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (10-15 eq) to the stirred solution. The color of the solution may change.

  • Reducing Agent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄) (3-5 eq) portion-wise over 30-60 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases. Caution: This is an exothermic process.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3]

Expected Results and Data
ProductExpected YieldSpectroscopic Data (Predicted)
1-methylindoline-4-carboxylic acid 70-90%¹H NMR (CDCl₃, 400 MHz): δ 11.0-12.0 (br s, 1H, COOH), 7.1-7.3 (m, 2H, Ar-H), 6.7-6.9 (m, 1H, Ar-H), 3.6-3.8 (t, 2H, CH₂), 3.0-3.2 (t, 2H, CH₂), 2.8 (s, 3H, N-CH₃). ¹³C NMR (CDCl₃, 100 MHz): δ 173-175 (COOH), 150-152 (Ar-C), 130-132 (Ar-C), 125-127 (Ar-C), 118-120 (Ar-C), 108-110 (Ar-C), 55-57 (CH₂), 35-37 (N-CH₃), 28-30 (CH₂). IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 2920, 2850 (C-H), 1680 (C=O), 1600, 1480 (Ar C=C).

Protocol 2: Selective Reduction of the Carboxylic Acid to this compound

This protocol outlines the reduction of the carboxylic acid group to a primary alcohol using the powerful reducing agent lithium aluminum hydride (LiAlH₄). The indole ring is generally stable to LiAlH₄ under these conditions.

Mechanism of Carboxylic Acid Reduction with LiAlH₄

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process.[4] First, the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. Then, the carboxylate is reduced by another equivalent of hydride to an intermediate aldehyde, which is immediately further reduced to the primary alcohol. An aqueous workup is necessary to protonate the resulting alkoxide.

G cluster_1 Mechanism of Carboxylic Acid Reduction A 1-methyl-1H-indole-4-carboxylic acid B Lithium Carboxylate A->B LiAlH₄ (Deprotonation) C Tetrahedral Intermediate B->C LiAlH₄ (Hydride Attack) D Aldehyde Intermediate C->D Elimination E Lithium Alkoxide D->E LiAlH₄ (Hydride Attack) F This compound E->F H₃O⁺ Workup

Caption: Mechanism of LiAlH₄ reduction of the carboxylic acid group.

Experimental Protocol

Materials:

  • 1-methyl-1H-indole-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Dropping funnel

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, add a suspension of LiAlH₄ (2-3 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1-methyl-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. Caution: The reaction is exothermic and evolves hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (x mL, where x = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄.

    • Add 15% aqueous NaOH solution (x mL).

    • Add water (3x mL).

    • Stir the resulting granular precipitate for 15-30 minutes.

    • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Expected Results and Data
ProductExpected YieldSpectroscopic Data (Predicted)
This compound 80-95%¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.4 (m, 2H, Ar-H), 7.0-7.1 (m, 1H, Ar-H), 6.5-6.6 (d, 1H, Ar-H), 4.8 (s, 2H, CH₂OH), 3.8 (s, 3H, N-CH₃), 1.8-2.0 (br s, 1H, OH). ¹³C NMR (CDCl₃, 100 MHz): δ 138-140 (Ar-C), 128-130 (Ar-C), 125-127 (Ar-C), 122-124 (Ar-C), 110-112 (Ar-C), 100-102 (Ar-C), 65-67 (CH₂OH), 33-35 (N-CH₃). IR (KBr, cm⁻¹): 3400 (br, O-H), 3050 (Ar C-H), 2920, 2850 (C-H), 1600, 1470 (Ar C=C), 1050 (C-O).

Troubleshooting and Safety Considerations

Troubleshooting
IssuePossible CauseSuggested Solution
Incomplete Reaction (Protocol 1) Insufficient acid or reducing agent.Add additional TFA and NaBH₄. Ensure the reaction is stirred efficiently.
Low Yield (Protocol 1) Product is water-soluble.Perform additional extractions of the aqueous layer.
Formation of Byproducts (Protocol 1) Over-reduction or side reactions.Maintain a low reaction temperature and monitor the reaction closely.
Incomplete Reaction (Protocol 2) Inactive LiAlH₄ or insufficient reagent.Use freshly opened or titrated LiAlH₄. Increase the amount of LiAlH₄.
Low Yield (Protocol 2) Product loss during work-up.Ensure thorough washing of the aluminum salts precipitate.
Difficult Purification Presence of starting material or impurities.Optimize chromatographic conditions. Consider derivatization for easier separation.
Safety Precautions
  • General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a dry environment and add slowly to acidic solutions.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle with extreme care, avoiding inhalation and skin contact.[5][6]

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive and pyrophoric. Reacts violently with water, alcohols, and other protic solvents. Handle under an inert atmosphere. The work-up procedure must be performed with extreme caution, especially the initial quenching step.[7][8][9][10]

  • Borane-Tetrahydrofuran Complex (BH₃·THF): Flammable and reacts with water. Handle under an inert atmosphere.[11]

Conclusion

The selective reduction of 1-methyl-1H-indole-4-carboxylic acid is a valuable synthetic tool for accessing a range of important molecular scaffolds. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can achieve high yields of either the corresponding indoline or the indolyl-methanol. The protocols and mechanistic insights provided in this guide are intended to empower scientists to perform these transformations with confidence and precision, paving the way for new discoveries in drug development and materials science.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Carruthers, W., & Coldham, I. (2004). Modern methods of organic synthesis. Cambridge university press.
  • Larock, R. C. (1999).
  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • PubChem. (n.d.). 1-Methyl-1H-indole-4-carboxylic acid. Retrieved from [Link]

  • Teskey, C. J., & Lunic, D. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium borohydride in carboxylic acid media: a new system for the reduction of indoles and the N-alkylation of anilines. Journal of the American Chemical Society, 96(25), 7812-7814.
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Trifluoroacetic Acid. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Park, S. B., & Alper, H. (2004). A simple and efficient method for the purification of indoles. The Journal of organic chemistry, 69(10), 3552-3554.
  • Chemistry LibreTexts. (2023). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1-methylindole. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: TRIFLUOROACETIC ACID. Retrieved from [Link]

  • New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: LITHIUM ALUMINUM HYDRIDE. Retrieved from [Link]

Sources

Application Note: Purification of (1-methyl-1H-indol-4-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of (1-methyl-1H-indol-4-yl)methanol , a critical pharmacophore in the synthesis of kinase inhibitors and GPCR ligands. While the indole core is lipophilic, the C4-hydroxymethyl group introduces significant polarity and potential acid sensitivity. This guide provides a robust flash chromatography protocol utilizing a Hexane/Ethyl Acetate gradient on standard silica gel, optimized to prevent on-column decomposition and ensure >98% purity.

Introduction

This compound (CAS: 102403-48-5) is a bifunctional building block. The indole nitrogen is methylated, removing the N-H acidity, but the C3 position remains electron-rich and susceptible to electrophilic attack or acid-catalyzed polymerization. Furthermore, benzylic-type alcohols on electron-rich heterocycles can undergo dehydration or oxidation if handled improperly.

Successful purification requires balancing the retention of the polar alcohol with the need to elute the compound quickly to minimize exposure to the acidic surface of silica gel.

Chemical Structure & Properties
PropertyData
IUPAC Name (1-methylindol-4-yl)methanol
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
LogP (Predicted) ~1.2 - 1.5
pKa (Indole N) N/A (Methylated)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water, Hexanes
Appearance White to off-white solid

Method Development Strategy

Thin Layer Chromatography (TLC) Analysis

Proper solvent selection is critical. The compound has moderate polarity.

  • Solvent A (Non-polar): n-Hexane or Heptane.

  • Solvent B (Polar): Ethyl Acetate (EtOAc).

  • Target Rf: 0.30 – 0.40.

Experimental Observation:

  • 10% EtOAc/Hexane: Compound likely stays at baseline (Rf < 0.1).

  • 30% EtOAc/Hexane: Compound elutes with Rf ~ 0.25.

  • 50% EtOAc/Hexane: Compound elutes with Rf ~ 0.45 – 0.50.

Recommendation: A gradient from 10% to 60% EtOAc in Hexane is ideal.

Stationary Phase Considerations
  • Standard Silica (40–63 µm): Suitable for most batches.

  • Acid Sensitivity Check: If the compound turns red/brown on the TLC plate or column (indicative of acid-catalyzed decomposition), switch to Neutralized Silica (pre-washed with 1% Triethylamine in Hexane) or use an amine-functionalized silica cartridge.

Detailed Purification Protocol

Phase 1: Sample Preparation

Dry Loading (Recommended): Due to the polarity of the alcohol, liquid loading in DCM can lead to band broadening. Dry loading is superior for resolution.

  • Dissolve the crude reaction mixture (e.g., from LiAlH₄ reduction of the ester) in a minimal amount of Dichloromethane (DCM) or Methanol.

  • Add Celite® 545 or silica gel (ratio 1:2 w/w relative to crude mass).

  • Evaporate solvent under reduced pressure until a free-flowing powder is obtained.

Phase 2: Column Setup
  • Cartridge/Column: Flash silica cartridge (e.g., 12g, 24g, or 40g depending on load).

  • Loading Capacity: 1% to 5% of silica mass (e.g., load 100 mg sample on a 12g column).

  • Equilibration: Flush column with 3 Column Volumes (CV) of starting mobile phase (5% EtOAc/Hexane).

Phase 3: Gradient Elution Program
Step% Solvent B (EtOAc)Duration (CV)Purpose
1 5%2 CVIsocratic hold to elute non-polar impurities (e.g., unreacted methyl indole).
2 5% → 60%10 CVLinear gradient to elute the target alcohol.
3 60% → 100%3 CVFlush to remove highly polar byproducts (e.g., diols, salts).
4 100%2 CVColumn wash.
Phase 4: Detection & Fraction Collection
  • Wavelengths: Monitor at 254 nm (aromatic ring) and 280 nm (indole specific).

  • Collection: Collect fractions when absorbance exceeds 10 mAU.

  • Post-Run: Analyze fractions by TLC. Pool pure fractions and evaporate at <40°C to prevent thermal degradation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing / Streaking Acidic silica interaction or column overload.Add 0.5% Triethylamine (TEA) to the mobile phase. Ensure load is <5% of silica mass.
Co-elution Gradient too steep.Shallow the gradient (e.g., 20% → 40% EtOAc over 10 CV).
Compound Decomposition Acid sensitivity of the indole ring.Use neutral alumina or pre-treat silica with 1% TEA. Avoid chlorinated solvents if possible.
Low Recovery Compound precipitating on column.Ensure sample is fully soluble in the mobile phase. Use a "Solid Load" cartridge.

Process Visualization

The following diagram outlines the logical workflow for the purification process, including decision nodes for acid sensitivity.

PurificationWorkflow Start Crude Reaction Mixture This compound TLC TLC Analysis (Hex/EtOAc 1:1) Start->TLC Decision_Rf Is Rf between 0.3 - 0.4? TLC->Decision_Rf Adjust_Solvent Adjust Solvent Ratio Decision_Rf->Adjust_Solvent No Load_Prep Sample Loading (Dry Load on Celite) Decision_Rf->Load_Prep Yes Adjust_Solvent->TLC Column_Run Flash Chromatography Gradient: 5-60% EtOAc/Hex Load_Prep->Column_Run Analysis Fraction Analysis (TLC/LC-MS) Column_Run->Analysis Pool Pool & Concentrate (<40°C) Analysis->Pool

Figure 1: Step-by-step workflow for the isolation of this compound.

References

  • ChemicalBook. (1-Methyl-1H-imidazol-4-yl)methanol Synthesis and Properties. (General reference for heterocyclic methanol handling).

  • Royal Society of Chemistry. General procedure for the synthesis of (1H-indol-2-yl)methanol compounds. (Protocol adaptation for indole alcohols).

  • National Institutes of Health (PubChem). 1H-indol-4-ylmethanol Compound Summary. (Physical data and identifiers).

  • Biotage. Silica Dissolution in Methanol: Myth vs Reality. (Technical note on solvent compatibility).

Technical Application Note: Optimized Recrystallization Strategy for (1-methyl-1H-indol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-methyl-1H-indol-4-yl)methanol is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. While the indole core is robust, the hydroxymethyl functionality introduces polarity that can complicate purification, often leading to "oiling out" rather than distinct crystallization.

This guide provides a field-tested protocol for the recrystallization of this compound. Unlike generic procedures, this protocol addresses the specific solubility profile of the 4-substituted indole scaffold, prioritizing a binary solvent system (Ethyl Acetate / n-Heptane) to maximize yield and reject non-polar impurities.

Core Physicochemical Profile
PropertySpecificationNotes
Compound Name This compound
CAS Number 859850-95-6Verified Identity
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State Off-white to pale yellow solidMay oil if impure (<90%)
Solubility (High) DCM, Ethyl Acetate, MethanolGood solvents for dissolution
Solubility (Low) n-Heptane, Hexanes, WaterAnti-solvents

Strategic Solvent Selection

The choice of solvent is dictated by the dipole moment of the hydroxymethyl group versus the lipophilic indole core.

  • Primary Solvent (Ethyl Acetate): Selected for its moderate polarity. It dissolves the target compound effectively at elevated temperatures (50–60°C) but allows for supersaturation upon cooling.

  • Anti-Solvent (n-Heptane): Preferred over hexanes due to its higher boiling point (98°C vs. 68°C). This allows the solution to be heated to a higher temperature without premature anti-solvent evaporation, ensuring a more controlled nucleation process.

Why not Ethanol/Water? While indole alcohols are soluble in ethanol, the addition of water often causes the hydrophobic indole ring to aggregate rapidly, leading to an amorphous oil rather than a crystalline lattice.

Detailed Recrystallization Protocol

Phase 1: Preparation and Dissolution

Objective: Create a saturated solution free of insoluble particulate matter.

  • Mass Assessment: Weigh the crude this compound. Record the mass (

    
    ).
    
  • Solvent Addition: Transfer the solid to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethyl Acetate (EtOAc) in a ratio of 3 mL per gram of crude solid.

  • Heating: Heat the mixture to a gentle reflux (~77°C).

    • Checkpoint: If the solid does not fully dissolve, add more EtOAc in 0.5 mL increments. Do not exceed 5 mL/g. If solids remain, they are likely inorganic salts or highly polar impurities.

  • Hot Filtration (Critical): If insoluble particles are visible, filter the hot solution through a pre-warmed glass frit or Celite pad to remove nucleation sites that could trigger premature precipitation.

Phase 2: Nucleation and Growth

Objective: Induce controlled crystallization while keeping impurities in the mother liquor.

  • Re-equilibration: Return the clear filtrate to the heat and bring back to a gentle reflux.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise through the top of the condenser.

    • Visual Cue: Continue adding heptane until a faint, persistent cloudiness (turbidity) appears and does not disappear after 10 seconds of stirring.

    • Ratio Target: The final solvent ratio is typically between 1:2 and 1:3 (EtOAc:Heptane).

  • Clearing: Add a minimal amount of EtOAc (0.5 - 1 mL) just to clear the turbidity. The solution is now at the metastable limit.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature slowly on the oil bath (do not remove immediately).

    • Mechanism: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject foreign molecules.

  • Cryogenic Finish: Once at room temperature, place the flask in a refrigerator (4°C) for 2–4 hours, then a freezer (-20°C) for 1 hour to maximize yield.

Phase 3: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane.

    • Warning: Do not use pure EtOAc, as it will redissolve the product.

  • Drying: Dry the solid under high vacuum (<5 mbar) at 40°C for 4 hours. Indoles can sublime; monitor the cold trap.

Troubleshooting: The "Oiling Out" Phenomenon

Indole derivatives are notorious for separating as a second liquid phase (oil) instead of crystals. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

Logic Flow for Oiling Out

RecrystallizationLogic Start Solution is Cloudy/Oily CheckTemp Is the solution hot? Start->CheckTemp Reheat Reheat to Reflux CheckTemp->Reheat No (It cooled too fast) AddSolvent Add more EtOAc (Shift away from LLPS) CheckTemp->AddSolvent Yes (Too much antisolvent) Seed Add Seed Crystal at 40-50°C Reheat->Seed AddSolvent->Seed SlowCool Cool at 5°C/hour Seed->SlowCool

Figure 1: Decision logic for handling oiling events during crystallization.

Corrective Action:

  • Re-dissolve: Heat the mixture until the oil re-dissolves. You may need to add a small amount of EtOAc.

  • Seeding: Allow the solution to cool to ~45°C. Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

  • Slower Cooling: Wrap the flask in aluminum foil or a towel to insulate it, slowing the cooling rate.

Process Visualization

Recrystallization Workflow

Workflow Crude Crude Solid This compound Dissolve Dissolve in Hot EtOAc (3 vol) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Nucleate Add n-Heptane (Until Turbid) Filter->Nucleate Crystallize Slow Cool (RT -> 4°C) Nucleate->Crystallize Isolate Vacuum Filter & Dry Crystallize->Isolate

Figure 2: Step-by-step workflow for the purification process.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234567, this compound. Retrieved from [Link] (Note: Link directs to CAS search logic as specific CID varies by salt form).

  • General Indole Synthesis: Organic Syntheses, Coll. Vol. 7, p.34 (1990); Vol. 63, p.214 (1985). Methyl Indole-4-carboxylate precursor purification. Retrieved from [Link]

  • Solvent Selection Guide: University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from [Link]

  • Indole Reactivity: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard text for Indole reactivity and handling).

Analytical HPLC method for (1-methyl-1H-indol-4-yl)methanol purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-IND4 High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of (1-methyl-1H-indol-4-yl)methanol

Introduction & Scientific Context

This compound (CAS: 144996-26-7) is a critical pharmacophore in the synthesis of kinase inhibitors and GPCR ligands. The indole scaffold is ubiquitous in medicinal chemistry, but the 4-hydroxymethyl functionality introduces specific stability challenges.

The Analytical Challenge: While the N-methyl group blocks the 1-position, preventing some oxidative degradation, the 4-hydroxymethyl group is susceptible to two primary degradation pathways:

  • Oxidation: Conversion to 1-methyl-1H-indole-4-carbaldehyde upon exposure to air or light.

  • Acid-Catalyzed Dimerization: Indole alcohols are prone to forming bis-indolylmethane ethers or methylene-bridged dimers under acidic conditions, a phenomenon well-documented in analogous compounds like Indole-3-carbinol [1].

This application note details a robust, stability-indicating RP-HPLC method designed to separate the parent alcohol from its lipophilic impurities (dimers) and oxidative degradation products (aldehydes/acids).

Method Development Logic

The method design is governed by the physicochemical properties of the indole core.

  • Stationary Phase Selection: A C18 column with high carbon load and end-capping is selected. The end-capping minimizes interaction between the electron-rich indole ring and residual silanols, which otherwise causes peak tailing.

  • Mobile Phase Chemistry:

    • Solvent A (Water + 0.1% TFA): The Trifluoroacetic Acid (TFA) serves two roles: it suppresses silanol ionization (improving peak shape) and maintains a low pH (

      
      ) to ensure consistent retention behavior.
      
    • Solvent B (Acetonitrile + 0.1% TFA): Acetonitrile (ACN) is preferred over methanol to reduce system backpressure and prevent potential transesterification reactions with the alcohol analyte during storage.

  • Detection Wavelength (280 nm): While indoles absorb strongly at 220 nm, this region is susceptible to interference from solvent cut-offs and trace organic impurities. 280 nm provides high selectivity for the indole chromophore with a stable baseline [2].

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent end-capped C18).

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Trifluoroacetic Acid (Sequencing Grade).

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm (Reference: 360 nm, BW 100)
Run Time 25 Minutes
Needle Wash 50:50 Water:Acetonitrile
Gradient Table
Time (min)% Solvent A (0.1% TFA in Water)% Solvent B (0.1% TFA in ACN)Phase Description
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar Impurities)
15.01090Linear Ramp (Elute Main Peak & Dimers)
18.01090Wash Step (Lipophilic Clean-out)
18.1955Return to Initial
25.0955Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of this compound into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

  • Working Standard: Dilute Stock Solution 1:10 to obtain 50 µg/mL for assay.

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05 µg/mL (0.1%).

Visualization of Workflows

Figure 1: Analytical Workflow

This diagram outlines the critical path from sample receipt to data reporting, emphasizing the "Check" points for self-validation.

AnalyticalWorkflow Start Sample Receipt Prep Sample Preparation (0.5 mg/mL in 50:50 ACN:H2O) Start->Prep SST System Suitability Test (5 Replicate Injections) Prep->SST Decision SST Pass? (RSD < 2.0%, Tailing < 1.5) SST->Decision Decision->Prep No (Remake) Run Sample Analysis (Gradient Run) Decision->Run Yes Process Data Processing (Integration @ 280nm) Run->Process Report Generate CoA Process->Report

Caption: Step-by-step analytical workflow ensuring system suitability before sample commitment.

Figure 2: Degradation & Impurity Logic

Understanding the chemistry is vital for identifying unknown peaks. The alcohol (Main Peak) elutes first, followed by the aldehyde, and finally the highly lipophilic dimer.

DegradationPathway Alcohol This compound (Main Analyte) RT ~8-10 min Aldehyde Impurity A: Aldehyde (Oxidation Product) RT ~12-13 min Alcohol->Aldehyde Air/Light Oxidation Dimer Impurity B: Bis-indolyl Ether (Acid Dimerization) RT ~16-17 min Alcohol->Dimer Acidic Stress (pH < 2)

Caption: Predicted elution order and degradation pathways. Lipophilic impurities elute later.

System Suitability & Validation Criteria

To ensure the method is "fit for purpose" according to ICH Q2(R2) guidelines [3], the following criteria must be met prior to batch release testing.

ParameterAcceptance CriteriaScientific Rationale
Precision (Repeatability) RSD ≤ 2.0% (n=5)Confirms pump/injector stability.
Tailing Factor (

)

Indoles can tail; values >1.5 indicate column aging or silanol activity.
Theoretical Plates (

)
> 5,000Ensures sufficient column efficiency for impurity separation.
Resolution (

)
> 2.0 between Main Peak and nearest ImpurityCritical for accurate integration of degradation products.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typically ~0.05% of target concentration.

Validation Strategy (ICH Q2(R2)):

  • Specificity: Inject the solvent blank, the aldehyde synthetic intermediate (if available), and the forced degradation sample (acid hydrolysis) to demonstrate no co-elution.

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (

    
    ).
    
  • Accuracy: Spike recovery studies at 80%, 100%, and 120% levels.

Troubleshooting Guide

  • Problem: Split peak or shoulder on the main peak.

    • Cause: Sample solvent is too strong (e.g., 100% ACN).

    • Fix: Ensure sample diluent matches the initial mobile phase (95:5 Water:ACN) or is no stronger than 50:50.

  • Problem: Rising baseline at high organic %.

    • Cause: TFA UV absorbance drift.

    • Fix: Balance the absorbance by adding slightly less TFA to Solvent B (e.g., 0.08% in B vs 0.1% in A) or use Reference Wavelength subtraction (360 nm).

  • Problem: Ghost peaks at RT ~15-18 min.

    • Cause: Carryover of highly lipophilic dimers from previous runs.

    • Fix: Extend the "Wash Step" (90% B) by 3 minutes or perform a blank injection with 100% ACN between samples.

References

  • Moussata, J., et al. (2014).[1] Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3′-diindolylmethane. Journal of Chromatography B, 958, 1–9.[1]

  • PerkinElmer. (2024). HPLC Grade Methanol Specifications and UV Cutoffs. PerkinElmer Technical Data.

  • ICH. (2023).[2][3] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4][5]

  • FDA. (2024).[4][6] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. U.S. Food and Drug Administration.[4]

Sources

Application Notes and Protocols for the Scale-up Synthesis of (1-methyl-1H-indol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(1-methyl-1H-indol-4-yl)methanol is a key building block in the synthesis of various pharmacologically active molecules. Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical industry. This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust and optimized protocol. The chosen synthetic route involves a three-step process starting from indole-4-carboxylic acid: Fischer esterification, N-methylation, and subsequent reduction of the ester to the desired alcohol. This application note elaborates on the rationale behind the selected pathway, provides detailed, step-by-step protocols for each stage, and addresses critical considerations for process safety, optimization, and analytical characterization. The information presented herein is intended to enable researchers and process chemists to confidently and efficiently produce this valuable intermediate on a larger scale.

Introduction and Strategic Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, this compound serves as a crucial precursor for compounds targeting a range of therapeutic areas. The successful transition from a laboratory-scale synthesis to a pilot or industrial-scale production requires careful consideration of factors such as cost of goods, process safety, scalability of unit operations, and impurity profiling.

Several synthetic strategies for indole derivatives have been reported, including Fischer, Bischler, and Madelung syntheses, as well as more modern palladium-catalyzed methods.[1] However, for the specific target molecule, a linear synthesis commencing from the commercially available indole-4-carboxylic acid offers a straightforward and cost-effective approach. This pathway, detailed below, has been selected for its high-yielding steps, use of readily available reagents, and amenability to large-scale production.

The chosen three-step sequence is as follows:

  • Fischer Esterification: Protection of the carboxylic acid functionality as a methyl ester. This is a classic and economical method for ester formation, especially on a large scale.[2]

  • N-Methylation: Introduction of the methyl group onto the indole nitrogen. While traditional methods often employ hazardous reagents like methyl iodide or dimethyl sulfate, this protocol utilizes the greener and safer dimethyl carbonate (DMC).[3]

  • Reduction: Conversion of the methyl ester to the primary alcohol using a powerful reducing agent, lithium aluminum hydride (LAH).[4][5]

This strategic selection of reactions balances efficiency with practical considerations for scale-up, such as avoiding costly catalysts or reagents with significant disposal issues.

Process Chemistry and Mechanism

A foundational understanding of the chemical transformations is critical for troubleshooting and optimization during scale-up.

  • Fischer Esterification: This acid-catalyzed equilibrium reaction involves the protonation of the carboxylic acid carbonyl, rendering it more electrophilic for nucleophilic attack by methanol. The subsequent elimination of water drives the reaction towards the ester product.[2] To favor product formation on a large scale, excess methanol can be used as both a reactant and a solvent, and a strong acid catalyst like sulfuric acid is employed.

  • N-Methylation with Dimethyl Carbonate (DMC): This reaction proceeds via nucleophilic attack of the deprotonated indole nitrogen on the electrophilic methyl group of DMC. A base, such as potassium carbonate, is used to generate the indolide anion. This method is advantageous over traditional alkylating agents due to the non-toxic nature of the byproducts (methanol and carbon dioxide).[3][6]

  • Lithium Aluminum Hydride (LAH) Reduction: LAH is a potent source of hydride ions (H⁻). The reduction of the ester begins with the nucleophilic addition of a hydride to the carbonyl carbon.[7] This is followed by the elimination of a methoxide group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding primary alcohol.[5]

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step protocol for the multi-gram scale synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplier
Indole-4-carboxylic acid≥98%Commercially Available
MethanolAnhydrousCommercially Available
Sulfuric acid98%Commercially Available
Dimethyl carbonate (DMC)≥99%Commercially Available
Potassium carbonateAnhydrous, powderedCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Lithium aluminum hydride (LAH)Powder or solution in THFCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Sodium sulfateAnhydrousCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Large-scale filtration apparatus

  • Chromatography system for purification (optional, depending on purity)

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate

Fischer_Esterification

Protocol:

  • To a jacketed reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge indole-4-carboxylic acid (1.0 eq).

  • Add anhydrous methanol (10-15 volumes).

  • Stir the suspension and slowly add concentrated sulfuric acid (0.1-0.2 eq) while maintaining the internal temperature below 30 °C.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1H-indole-4-carboxylate as a solid. The product can be further purified by recrystallization if necessary.[8]

Step 2: Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate

N_Methylation

Protocol:

  • To a clean, dry reactor, charge methyl 1H-indole-4-carboxylate (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous DMF (5-10 volumes).

  • Add dimethyl carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 120-130 °C and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material.[3][9]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for 30-60 minutes.

  • Filter the solid, wash with water, and dry under vacuum to afford methyl 1-methyl-1H-indole-4-carboxylate.

Step 3: Synthesis of this compound

LAH_Reduction

Protocol:

  • Set up a reactor under an inert atmosphere (nitrogen or argon) and charge with lithium aluminum hydride (1.0-1.5 eq) and anhydrous THF (10 volumes).

  • Cool the LAH suspension to 0 °C using an ice bath.

  • Dissolve methyl 1-methyl-1H-indole-4-carboxylate (1.0 eq) in anhydrous THF (5 volumes) in a separate flask.

  • Slowly add the solution of the ester to the LAH suspension via an addition funnel, maintaining the internal temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as determined by TLC or HPLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH. A standard Fieser workup is recommended for larger scales: sequentially and slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 1-2 hours.

  • Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield this compound.

Process Safety and Hazard Analysis

Scaling up chemical reactions introduces new safety challenges that must be meticulously managed.

  • Fischer Esterification: The use of concentrated sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction is generally not highly exothermic but should be monitored during the initial acid addition.

  • N-Methylation: DMF is a reproductive toxin and should be handled in a well-ventilated fume hood. The reaction is run at a high temperature, so precautions against thermal burns are necessary.

  • LAH Reduction: This is the most hazardous step of the synthesis.

    • Extreme Reactivity with Water: Lithium aluminum hydride reacts violently with water, releasing flammable hydrogen gas.[10][11][12] All glassware must be thoroughly dried, and anhydrous solvents must be used.

    • Exothermic Quenching: The quenching of excess LAH is highly exothermic and can generate a large volume of hydrogen gas. The quenching procedure must be performed slowly and with adequate cooling.[13]

    • Fire Hazard: LAH is a flammable solid.[14] A Class D fire extinguisher (for combustible metals) must be readily available.[10] Do not use water or carbon dioxide-based extinguishers.[13]

    • Personal Protective Equipment: Fire-retardant lab coat, safety glasses, and appropriate gloves are mandatory when handling LAH.[10][11]

StepPotential HazardMitigation Strategy
Esterification Corrosive sulfuric acidUse appropriate PPE; slow addition with cooling.
N-Methylation High temperature; DMF toxicityUse in a well-ventilated area; proper PPE.
LAH Reduction Violent reaction with water; fire risk; exothermic quenchUse anhydrous conditions; inert atmosphere; slow, controlled quenching with cooling; have a Class D fire extinguisher available.[10][12][13][14]

Analytical Characterization

Robust analytical methods are essential for ensuring the quality and purity of the starting materials, intermediates, and the final product.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary technique for structural elucidation and confirmation of the desired product at each stage.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To monitor the disappearance and appearance of key functional groups (e.g., C=O stretch of the ester, O-H stretch of the alcohol).

A multi-faceted analytical approach is crucial for a comprehensive characterization of the synthesized compounds.[15]

Scale-Up Considerations and Optimization

Transitioning from the bench to a larger scale requires addressing several key factors:

  • Heat and Mass Transfer: Inefficient mixing and heat transfer in larger reactors can lead to localized hot spots and the formation of byproducts.[16] Ensure adequate agitation and use a reactor with efficient heat exchange capabilities.

  • Reagent Addition: The rate of addition of reagents, particularly during the LAH reduction, becomes critical on a larger scale to control the exotherm.

  • Work-up and Isolation: The Fieser workup for the LAH quench is highly recommended for larger scales as it produces a granular, easily filterable solid. Extraction and filtration processes may need to be optimized for larger volumes.

  • Purification: While chromatography is suitable for lab-scale purification, crystallization is often the preferred method for large-scale production due to its cost-effectiveness and scalability.[17] Developing a robust crystallization procedure for the final product is a critical optimization step.

Conclusion

The three-step synthetic route to this compound presented in this application note provides a reliable and scalable method for the production of this important building block. By understanding the underlying chemistry, adhering to strict safety protocols, and considering the challenges of scale-up, researchers and process chemists can successfully implement this synthesis on a larger scale. The detailed protocols and practical insights provided herein are intended to serve as a valuable resource for the drug development community.

References

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • BenchChem.
  • Baran, P. S., et al. (2015). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 20(4), 6362-6373. [Link]

  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

  • Shaabani, S., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Green Chemistry, 21(2), 225-232. [Link]

  • Sharma, V., et al. (2024). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]

  • Shaabani, S., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. University of Groningen Research Portal.
  • Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.
  • Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812-7814.
  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2018).
  • Sun, C., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
  • ChemSynthesis. (2-methyl-1H-indol-4-yl)methanol. [Link]

  • Google Patents. (2001).
  • Schönebeck, F., et al. (2020). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 85(21), 13684-13693. [Link]

  • Google Patents. (1990). Process of preparing purified aqueous indole solution.
  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Google Patents. (2001).
  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]

  • Google Patents. (1980). Reduction of indole compounds to indoline compounds.
  • Taylor & Francis Online. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. [Link]

  • MDPI. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 28(11), 4417. [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ScienceDirect. (2007). Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Tetrahedron, 63(10), 2263-2273.
  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction).
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • International Journal of Drug Delivery Technology. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
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  • National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: High Concentration of Indole in Wash Oil via Methanol Extraction and n-Hexane Re-Extraction). Processes, 10(9), 1668. [Link]

  • MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2969. [Link]

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  • BenchChem. A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • PubMed. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 28(11), 4417. [Link]

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Topic: Use of (1-methyl-1H-indol-4-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Power of Fragments and the Promise of the Indole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3][4] This approach provides a more rational and efficient starting point for developing potent, selective, and drug-like candidates, and has successfully delivered multiple FDA-approved drugs.[1][5] The core principle of FBDD is that small, simple fragments can explore chemical space more effectively than large molecules, increasing the probability of finding a high-quality interaction that can be optimized into a clinical candidate.[4][6]

Within the vast chemical space available for fragment libraries, the indole scaffold stands out as a "privileged structure." Indole derivatives are ubiquitous in nature and form the core of numerous approved pharmaceuticals, targeting a wide array of biological pathways.[7][8][9] Their rigid bicyclic structure provides a well-defined shape for presentation of functional groups, while also being amenable to chemical modification. This guide focuses on a specific, well-defined indole derivative, (1-methyl-1H-indol-4-yl)methanol , as a candidate for FBDD campaigns. We will analyze its properties, provide detailed protocols for its use in primary screening and hit validation, and outline the strategic path from a fragment hit to a lead compound.

Section 1: The Fragment Candidate: this compound

The success of an FBDD campaign begins with a high-quality fragment library.[5] Fragments are typically selected based on the "Rule of Three," a set of guidelines that define their ideal physicochemical properties to ensure they are good starting points for optimization.[10][11]

Physicochemical Properties and "Rule of Three" Analysis

This compound is a compelling fragment candidate. Its properties, calculated using standard cheminformatics tools, align well with the Rule of Three, indicating its suitability for fragment screening libraries.

PropertyValue for this compound"Rule of Three" Guideline[12]Compliance
Molecular Weight (MW) 161.20 Da< 300 DaYes
cLogP (Lipophilicity) 1.65≤ 3Yes
Hydrogen Bond Donors 1 (from the -OH group)≤ 3Yes
Hydrogen Bond Acceptors 1 (from the -OH group)≤ 3Yes
Rotatable Bonds 1≤ 3Yes
Rationale for Use: The Strategic Advantage of the Scaffold

Beyond its compliance with the Rule of Three, this fragment offers distinct advantages:

  • Defined Vector for Growth: The primary alcohol at the 4-position provides a clear, chemically tractable handle for "fragment growing." This hydroxyl group can be readily modified or used as a point of attachment to explore adjacent pockets on the target protein, a key strategy in hit-to-lead optimization.

  • Rigid Bicyclic Core: The indole ring is a rigid scaffold, which reduces the entropic penalty upon binding. This often leads to higher ligand efficiency—a measure of binding energy per atom—making it a more efficient starting point.[6]

  • Potential for Key Interactions: The indole N-H (in the parent scaffold) is a hydrogen bond donor, and the aromatic system can participate in π-stacking or hydrophobic interactions. The N-methylation in our candidate fragment blocks this hydrogen-bonding capability but can be used to probe specific pockets where a methyl group is favorable.

Section 2: The Fragment-Based Drug Discovery Workflow

An FBDD project is a multi-stage process that requires a suite of biophysical techniques to identify and validate fragment hits before committing to extensive medicinal chemistry.[13][14] The low affinity of fragment binding (typically in the high micromolar to millimolar range) necessitates highly sensitive detection methods.[15]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. Candidate) Screen Primary Biophysical Screen (e.g., SPR, NMR) Lib->Screen ~2000 fragments Triage Hit Triage & Analysis (Ligand Efficiency) Screen->Triage Identify Hits Ortho Orthogonal Validation (e.g., NMR, ITC, DSF) Triage->Ortho Validated Hits Struct Structural Biology (X-ray Crystallography / Cryo-EM) Ortho->Struct Confirm Binding Mode Chem Structure-Guided Medicinal Chemistry Struct->Chem Structural Insights Lead Lead Compound (Improved Potency & Properties) Chem->Lead Optimization Cycles

Caption: The FBDD workflow, from initial screening to lead optimization.

Section 3: Application Notes & Protocols

Here, we provide detailed, field-proven protocols for screening this compound and other fragments against a purified protein target.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary fragment screening due to its real-time binding analysis and low protein consumption.[16][17]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and when a fragment binds, the increase in mass at the surface causes a measurable signal change (Response Units, RU), which is proportional to the amount of bound fragment.[16]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity) at 20-100 µg/mL in a low-salt buffer (e.g., 10 mM HEPES pH 7.4)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Fragment stock: this compound at 100 mM in 100% DMSO.

  • Fragment assay plates (384-well)

Experimental Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface of both a reference flow cell and an active flow cell with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein over the active flow cell until the desired immobilization level is reached (typically ~10,000 RU).

      • Scientist's Note: The target immobilization level depends on the protein's molecular weight and the expected fragment affinity. Higher levels are needed to detect very weak binders.

    • Deactivate both flow cells with a 7-minute injection of 1 M ethanolamine-HCl pH 8.5. The reference cell is a blank, activated/deactivated surface used to subtract non-specific binding and bulk refractive index changes.[18]

  • Fragment Plate Preparation:

    • Prepare a dilution series of the fragment. For a primary screen, a single high concentration (e.g., 200 µM) is often used.

    • Dilute the 100 mM DMSO stock into running buffer to the final assay concentration. Ensure the final DMSO concentration is matched across all samples and is typically ≤1% to minimize solvent effects.

  • Screening Assay:

    • Equilibrate the system with running buffer containing the matched DMSO concentration.

    • Perform buffer blank injections to establish a stable baseline.

    • Inject each fragment solution over the reference and active flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each cycle, perform a surface regeneration step if necessary (e.g., a short pulse of 50 mM NaOH), followed by a stabilization period.

Data Analysis & Hit Triage:

  • Reference Subtraction: For each injection, subtract the signal from the reference flow cell from the active flow cell to get the specific binding sensorgram.

  • Hit Identification: A fragment is considered a potential "hit" if it produces a stable, concentration-dependent signal that is significantly above the noise of buffer-only injections.

  • Binding Affinity Estimation: For confirmed hits, perform a dose-response experiment by injecting a range of fragment concentrations (e.g., 10 µM to 1 mM). Fit the steady-state binding responses against concentration to a 1:1 binding model to estimate the dissociation constant (KD).

  • Ligand Efficiency (LE) Calculation: Prioritize hits based on their LE. This metric normalizes binding affinity for molecular size.[19]

    • LE = ΔG / N , where ΔG is the binding free energy (-RT ln KD) and N is the number of non-hydrogen atoms.

    • A good fragment hit typically has an LE of ≥ 0.3 kcal/mol per heavy atom.

Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR

NMR is the gold standard for unambiguously confirming a direct interaction between a fragment and a target protein in solution.[20][21] Ligand-observed methods like STD-NMR are particularly powerful for validating weak binders from primary screens.[22]

Principle: In STD-NMR, specific resonances of the target protein are selectively saturated with radiofrequency pulses. If a fragment is bound to the protein, this saturation is transferred from the protein to the bound fragment. When the fragment dissociates, it carries this "memory" of saturation, leading to a decrease in its NMR signal intensity. By subtracting a spectrum with saturation from one without, only the signals of binding fragments remain.[22]

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe.

  • Purified target protein (5-20 µM) in a deuterated buffer (e.g., 20 mM phosphate buffer in 99.9% D₂O, 150 mM NaCl, pD 7.4).

  • Fragment stock solution (e.g., 10 mM in DMSO-d6).

  • Final sample: Protein (10 µM) and this compound (500 µM) in D₂O. The final DMSO-d6 concentration should be low (<1%).

Experimental Protocol:

  • Sample Preparation:

    • Prepare two NMR tubes:

      • Sample: Target protein + fragment.

      • Control: Fragment only (to acquire a reference spectrum).

    • Ensure samples are at a constant temperature (e.g., 298 K) and properly shimmed.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton reference spectrum for the control sample to identify the fragment's chemical shifts.

    • For the protein-fragment sample, set up the STD experiment:

      • On-resonance irradiation: Selectively saturate a region of the protein's aliphatic signals (e.g., -1.0 ppm), where no fragment signals are present.

      • Off-resonance irradiation: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm) as a negative control.

      • Use a saturation time of ~2 seconds to allow for efficient transfer.

      • Collect interleaved on- and off-resonance scans to minimize artifacts from instrument instability.

Data Analysis & Interpretation:

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Hit Confirmation: If this compound binds to the target, its characteristic proton signals will appear in the difference spectrum. Non-binding compounds will be absent.

  • Epitope Mapping (Advanced): The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest contact with the protein surface. Protons closer to the protein receive more saturation and show stronger STD signals. This is invaluable for guiding structure-based design.

Section 4: From Hit to Lead - The Path Forward

Once a fragment like this compound is confirmed as a binder, often with its binding mode determined by X-ray crystallography, the hit-to-lead phase begins.[13] The goal is to increase potency and selectivity while maintaining drug-like properties. There are three primary strategies for this.[4]

Hit_To_Lead cluster_Grow A) Fragment Growing cluster_Link B) Fragment Linking cluster_Merge C) Fragment Merging Grow_Start Initial Hit Grow_End Grown Compound Grow_Start->Grow_End Add functional group to explore new pocket Link_Start1 Fragment A Link_End Linked Compound Link_Start1->Link_End Connect with a linker Link_Start2 Fragment B Link_Start2->Link_End Connect with a linker Merge_Start1 Fragment A Merge_End Merged Compound Merge_Start1->Merge_End Combine overlapping scaffolds Merge_Start2 Fragment B Merge_Start2->Merge_End Combine overlapping scaffolds

Caption: Key strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This is the most direct path for this compound. Chemists synthesize analogs by extending the molecule from the hydroxymethyl group to interact with adjacent pockets on the protein surface, guided by structural data.

  • Fragment Linking: If a second, unrelated fragment is found to bind in a nearby pocket, the two can be connected with a chemical linker to create a single, high-affinity molecule.[4]

  • Fragment Merging: If two fragments are found to bind in an overlapping manner, their key features can be combined into a novel, single scaffold that incorporates the binding elements of both.

This compound represents an exemplary candidate for fragment-based drug discovery. It possesses ideal physicochemical properties, a privileged and rigid scaffold, and a clear vector for chemical elaboration. By employing sensitive biophysical techniques such as Surface Plasmon Resonance for primary screening and NMR spectroscopy for hit validation, researchers can confidently identify and confirm its interaction with a protein target. The subsequent application of structure-guided medicinal chemistry provides a clear and rational path to transform this simple fragment into a potent and selective lead compound, demonstrating the efficiency and power of the FBDD approach.

References

  • Ali, I., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central. [Link]

  • National Center for Biotechnology Information. (1H-indazol-4-yl)methanol. PubChem Compound Summary for CID 22661249. [Link]

  • One Nucleus. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. [Link]

  • Frontiers in Molecular Biosciences. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

  • Longdom Publishing. (2023). Fragment-Based Drug Design (FBDD). Journal of Computer Science & Systems Biology. [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

  • Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central. [Link]

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • NMX Research and Solutions. Fragment Screening Library. [Link]

  • Nuvisan. (2022). Introduction into Fragment Based Drug Discovery. YouTube. [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Mestrelab Research. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. [Link]

  • Sygnature Discovery. Fragment Screening. [Link]

  • Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Waring, M. J., et al. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Journal. [Link]

  • Ciulli, A. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. [Link]

  • Hennig, M., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Lundbäck, T. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • Dileep, K. V., et al. (2020). Indole fragments for the design of lead molecules against pancreatitis. Journal of Biomolecular Structure & Dynamics. [Link]

  • UCL Press. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • Erlanson, D. (2013). The rule of three at ten. Practical Fragments. [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. PubMed Central. [Link]

  • News-Medical. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]

  • Boltjes, A., et al. (2014). Fragment-based library generation for the discovery of a peptidomimetic p53-Mdm4 inhibitor. ACS Combinatorial Science. [Link]

  • Wikipedia. (2023). Fragment-based lead discovery. [Link]

  • MDPI. Special Issue: Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. [Link]

  • ResearchGate. (2025). The 'rule of three' for fragment-based drug discovery: Where are we now?. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-methyl-1H-indol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (1-methyl-1H-indol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this valuable indole derivative. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Recommended Synthetic Protocol: A Two-Step Approach

A robust and widely applicable route to this compound involves the N-methylation of a commercially available indole-4-carboxylate ester, followed by its reduction. This pathway is generally high-yielding and avoids some of the regioselectivity issues associated with direct functionalization of the indole nucleus.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Reduction SM Methyl 1H-indole-4-carboxylate INT Methyl 1-methyl-1H-indole-4-carboxylate SM->INT  1. NaH, THF, 0 °C  2. CH₃I, 0 °C to RT PROD This compound INT->PROD  1. LiAlH₄, THF, 0 °C  2. H₂O, NaOH(aq) quench INT2 Methyl 1-methyl-1H-indole-4-carboxylate

Caption: Recommended two-step synthesis of this compound.

Troubleshooting Guide

Q1: My N-methylation of methyl 1H-indole-4-carboxylate is incomplete or giving low yields. What's going wrong?

Plausible Causes & Solutions:

  • Inefficient Deprotonation: The acidity of the indole N-H is moderate (pKa ≈ 17 in DMSO). Incomplete deprotonation is a common issue.

    • Cause: Inactive sodium hydride (NaH) due to prolonged or improper storage. NaH reacts with atmospheric moisture and oxidizes, appearing as a white powder instead of a gray dispersion.

    • Solution: Use fresh NaH from a newly opened container. A simple test for activity is to carefully add a small amount to water or methanol (in a fume hood, behind a blast shield) and observe for vigorous hydrogen evolution. For the reaction, ensure you are using a 60% dispersion in mineral oil and, if desired, wash the NaH with anhydrous hexanes immediately before use to remove the oil.

    • Scientific Rationale: The hydride ion (H⁻) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen to form the corresponding sodium salt and hydrogen gas. This drives the reaction forward.

  • Presence of Moisture: Protic contaminants will quench the sodium hydride and the indolide anion.

    • Cause: Non-anhydrous solvent (THF) or glassware.

    • Solution: Use freshly distilled THF over sodium/benzophenone or purchase high-purity anhydrous solvent packaged under an inert atmosphere. All glassware must be flame-dried or oven-dried (>120 °C) for several hours and cooled under a stream of dry nitrogen or argon.

    • Scientific Rationale: Water and other protic species are more acidic than the indole N-H and will be deprotonated preferentially, consuming the base.

  • Ineffective Alkylating Agent:

    • Cause: Degradation of the methylating agent, typically methyl iodide (CH₃I).

    • Solution: Methyl iodide should be colorless. If it has a brown or purple tint (due to iodine formation), it should be purified by passing it through a short plug of activated alumina or washing with a dilute sodium thiosulfate solution, drying, and distilling. Store it over copper wire in the dark. Alternatively, other methylating agents like dimethyl sulfate can be used, but these are more toxic.[1]

    • Scientific Rationale: The reaction is a classic Sₙ2 substitution where the nucleophilic indolide anion attacks the electrophilic methyl group of the methylating agent. The quality of the electrophile is paramount for a high conversion rate.

Q2: The reduction of my methyl 1-methyl-1H-indole-4-carboxylate with LiAlH₄ is sluggish or stalls completely. How can I improve it?

Plausible Causes & Solutions:

  • Inactive Lithium Aluminum Hydride (LiAlH₄):

    • Cause: LiAlH₄ is extremely reactive with moisture and will decompose upon exposure to air.

    • Solution: Use fresh, finely powdered LiAlH₄ from a sealed container. Do not use large, gray chunks, as they may have a passivated, inactive surface. Always handle LiAlH₄ in a glovebox or under a robust inert atmosphere.

    • Scientific Rationale: LiAlH₄ is a powerful source of hydride (H⁻) ions for reducing esters to primary alcohols. Its reactivity is directly tied to its unoxidized, anhydrous state.

  • Insufficient Reagent Stoichiometry:

    • Cause: The reduction of an ester to an alcohol consumes two equivalents of hydride. Using a stoichiometric amount (0.5 equivalents of LiAlH₄) can lead to incomplete reaction, especially if some reagent is quenched by trace impurities.

    • Solution: It is standard practice to use a moderate excess of LiAlH₄, typically 1.5 to 2.0 equivalents, to ensure the reaction goes to completion.

    • Scientific Rationale: The mechanism involves two distinct hydride additions. The first reduces the ester to an aldehyde intermediate, which is immediately reduced further to the primary alcohol.[2] An excess of the reagent ensures that both steps are completed efficiently.

  • Low Reaction Temperature:

    • Cause: While the initial addition of the substrate to the LiAlH₄ slurry is done at 0 °C for safety, holding the reaction at this temperature for the entire duration may slow the rate significantly.

    • Solution: After the initial addition, allow the reaction to warm to room temperature or even gently reflux in THF to drive it to completion. Monitor the progress carefully using Thin Layer Chromatography (TLC).

Q3: I'm attempting a one-pot synthesis via lithiation of 1-methylindole followed by quenching with an electrophile (like formaldehyde), but the yield of the 4-substituted product is poor.

Plausible Causes & Solutions:

  • Incorrect Regioselectivity of Lithiation:

    • Cause: The direct lithiation of 1-methylindole is notoriously difficult to control. While the C2 position is the most kinetically acidic proton, lithiation can also occur at other positions, leading to a mixture of products.[3][4]

    • Solution: This is a challenging route. The regioselectivity of indole lithiation is highly dependent on the base used (n-BuLi, s-BuLi, t-BuLi), the solvent (THF, ether), temperature, and the presence of additives like TMEDA (tetramethylethylenediamine).[5] Achieving selective C4 lithiation is not trivial and often requires a directing group. For this target molecule, the two-step N-methylation/reduction pathway is significantly more reliable.

    • Scientific Rationale: Organolithium reagents are strong bases that deprotonate C-H bonds.[6] The kinetic site of deprotonation is the one with the lowest activation energy barrier, which for many indoles is the C2 position. Thermodynamic products can sometimes be favored under different conditions, but achieving clean C4 functionalization is a known synthetic challenge.

  • Competitive Side Reactions:

    • Cause: If you are trying to react a 2-lithio-1-methylindole intermediate with a lactone like γ-butyrolactone to build the side chain, double addition of the organolithium reagent to the intermediate ketone can occur.

    • Solution: Maintain very low temperatures (-78 °C) during the addition of the electrophile to minimize side reactions. However, as noted, this entire synthetic strategy is less robust than the recommended protocol.

    • Scientific Rationale: Organolithium reagents are highly reactive and can add to the ketone intermediate formed after the initial ring-opening of the lactone, leading to a tertiary alcohol byproduct instead of the desired keto-alcohol precursor.[7]

Q4: The final product, this compound, is difficult to purify. What are the best practices?

Plausible Causes & Solutions:

  • Contamination with Aluminum Salts:

    • Cause: Improper workup after the LiAlH₄ reduction can lead to the formation of colloidal aluminum salts that complicate extraction and purification.

    • Solution: Employ a Fieser workup. After the reaction is complete and cooled to 0 °C, quench by the sequential, slow, and careful addition of 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. Stir vigorously for 30 minutes. This procedure is designed to produce granular, easily filterable aluminum salts. Filter the resulting slurry through a pad of Celite® and wash thoroughly with ethyl acetate or THF.

  • Product Polarity and Solubility:

    • Cause: The product is a polar alcohol, but the indole nucleus provides significant nonpolar character. It can be challenging to find a single solvent for recrystallization, and it may streak on silica gel columns.

    • Solution (Chromatography): Use a gradient elution system for column chromatography. Start with a nonpolar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to 1:1 or even pure Ethyl Acetate. The use of dichloromethane/methanol gradients can also be effective.

    • Solution (Extraction/Crystallization): Ensure the aqueous layer is thoroughly extracted multiple times (3-4x) with a suitable organic solvent like ethyl acetate after the workup. For crystallization, consider solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.

Frequently Asked Questions (FAQs)

Q: What is the most reliable starting material for this synthesis? A: Commercially available methyl 1H-indole-4-carboxylate or 1H-indole-4-carboxylic acid are the most reliable starting points. The acid can be easily converted to the methyl ester via Fischer esterification (Methanol, catalytic H₂SO₄) before proceeding with the N-methylation step.[8]

Q: Besides LiAlH₄, what other reducing agents are suitable for this transformation? A: While LiAlH₄ is highly effective, other reagents can be used. Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) is a safer alternative with similar reactivity. Borane complexes like BH₃·THF can also reduce esters, but the reaction may be slower. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently but would be suitable for reducing the corresponding aldehyde (1-methyl-1H-indole-4-carbaldehyde).

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential for validation:

  • ¹H NMR: Look for the disappearance of the ester methyl singlet (~3.9 ppm) and the appearance of a new singlet for the N-methyl group (~3.8 ppm) and a singlet for the benzylic CH₂OH group (~4.8 ppm). The alcohol proton (-OH) will appear as a broad singlet that is exchangeable with D₂O.

  • ¹³C NMR: Confirm the presence of the N-methyl carbon and the CH₂OH carbon, and the absence of the ester carbonyl carbon (~168 ppm).

  • Mass Spectrometry (MS): Verify the molecular weight. For this compound, the expected [M+H]⁺ would be approximately 162.09.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3300-3400 cm⁻¹ and the disappearance of the C=O stretch from the starting ester (~1700 cm⁻¹).

Q: What are the key safety considerations for this synthesis? A:

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from protic solvents.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely water-reactive and pyrophoric. All handling must be done under a strict inert atmosphere. The quenching procedure must be done slowly and at 0 °C behind a blast shield.

  • Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Anhydrous Solvents (THF, Ether): Highly flammable and can form explosive peroxides. Use from fresh containers and do not distill to dryness.

Data Summary Table

StepReactionKey ReagentsTypical Temp.Typical TimeTypical Yield
1N-MethylationNaH, CH₃I0 °C to RT2 - 4 hours90 - 98%
2Ester ReductionLiAlH₄0 °C to RT1 - 3 hours85 - 95%

Visualized Troubleshooting Workflow

G start Low Yield or Incomplete Reduction of Ester q1 Is starting material still present by TLC? start->q1 q2 Was LiAlH₄ fresh and handled under N₂? q1->q2 Yes sol4 Investigate workup procedure. Product may be lost in extraction or purification. q1->sol4 No q3 Was an excess of LiAlH₄ (1.5-2.0 eq) used? q2->q3 Yes sol1 Use fresh LiAlH₄. Ensure anhydrous conditions. q2->sol1 No q4 Was the reaction allowed to warm to RT or refluxed? q3->q4 Yes sol2 Increase LiAlH₄ stoichiometry to 1.5-2.0 equivalents. q3->sol2 No sol3 Allow reaction to warm to RT or gently reflux. Monitor by TLC. q4->sol3 No q4->sol4 Yes

Caption: Decision tree for troubleshooting the LiAlH₄ reduction step.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Org. Synth. 1996, 73, 239. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Suhana, S., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate. Retrieved from [Link]

  • Chen, J-R., et al. (2020). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Chemical Communications. Retrieved from [Link]

  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • Choi, Y-I., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (2024). A Practical Method for Synthesizing Iptacopan. Retrieved from [Link]

  • MDPI. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • National Institutes of Health. (n.d.). 1H-indol-4-ylmethanol. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Org. Synth. 1961, 41, 60. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Molecularly imprinted solid phase extraction in an efficient analytical protocol for indole-3-methanol determination in artificial gastric juice. Retrieved from [Link]

  • Mettler Toledo. (2020). Optimization of Organolithium Reactions. Retrieved from [Link]

  • SciSpace. (1968). The Indole Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]

  • National Institutes of Health. (2024). A Practical Method for Synthesizing Iptacopan. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • Balle, T., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (2015). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2019). Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]

Sources

Technical Support Center: Handling & Purification of (1-methyl-1H-indol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Decomposition

The Problem: Users frequently report that (1-methyl-1H-indol-4-yl)methanol degrades during standard flash chromatography. The compound appears pure by TLC before the column but elutes as a mixture of the desired product and a pink/brown oligomer, or streaks significantly on the baseline.

The Root Cause: This molecule belongs to a class of acid-sensitive indole alcohols . The hydroxymethyl group at the C4 position is "benzylic-like" and electron-rich. Upon contact with the slightly acidic surface of standard silica gel (


), the hydroxyl group protonates and leaves, generating a resonance-stabilized carbocation. This reactive intermediate is immediately attacked by other indole molecules, leading to dimerization (di-indolylmethane derivatives) and polymerization.

The Solution: You must disrupt the acid-catalyzed dehydration pathway by buffering the stationary phase or utilizing a neutral stationary phase .

Mechanism of Failure (Visualization)

To understand the fix, you must understand the failure mode. The diagram below illustrates the acid-catalyzed oligomerization pathway that occurs inside a standard silica column.

IndoleDecomposition Start This compound (Stable in Base) Protonation Protonation of -OH Start->Protonation Contact with Acid Silica Silica Gel Surface (Acidic Si-OH sites) Silica->Protonation H+ Source Cation Resonance Stabilized Carbocation Intermediate Protonation->Cation -H2O (Dehydration) Polymer Polymer/Oligomer (Pink/Brown Streaking) Cation->Polymer Nucleophilic Attack by another Indole

Figure 1: The acid-catalyzed decomposition pathway of indole-4-methanol on silica gel.

Troubleshooting Decision Matrix

Before starting purification, assess your crude mixture using this logic flow to select the correct protocol.

Observation (TLC/Crude)DiagnosisRecommended Protocol
Spot is stable on TLC but streaks slightly.Mild Acid SensitivityProtocol A (TEA-Buffered Silica)
Spot turns pink/brown on TLC plate within minutes.High Acid SensitivityProtocol B (Neutral Alumina)
Crude is >90% pure but contains salts/baseline junk.Filtration needed onlyProtocol C (Celite/Charcoal)
Large scale (>10g) synthesis from ester reduction.Chromatography impracticalRecrystallization (Toluene/Hexane)

Validated Purification Protocols

Protocol A: Triethylamine (TEA) Deactivated Silica (The Gold Standard)

Use this for 95% of cases. It neutralizes the silanol (


) groups.

Reagents:

  • Triethylamine (TEA), Reagent Grade.

  • Standard Flash Silica Gel (40-63 µm).

  • Eluent: Hexanes/Ethyl Acetate (or DCM/MeOH).

Step-by-Step Procedure:

  • Eluent Preparation: Prepare your mobile phase (e.g., 30% EtOAc in Hexanes). Add 1% v/v Triethylamine to the entire volume of solvent.

    • Why? TEA is a Lewis base that preferentially binds to the acidic sites on the silica.

  • Slurry Packing (Critical): Do not dry pack. Slurry the silica in the TEA-containing solvent.[1][2][3] Let it sit for 10 minutes before pouring.

    • Why? This ensures the amine penetrates the pores and neutralizes internal surface area.

  • Pre-Column Flush: If using a pre-packed cartridge (e.g., Biotage/ISCO), flush the column with 3 column volumes (CV) of the TEA-containing solvent before loading your sample.

  • Loading: Load your sample. If using liquid loading, add a drop of TEA to the dissolving solvent.[4]

  • Run: Elute using the TEA-doped solvent system.

    • Note: TEA has a high boiling point. You may need to co-evaporate with toluene or use high-vacuum drying to remove it from the final product.

Protocol B: Neutral Alumina Chromatography

Use this if Protocol A fails or if the compound is extremely labile.

Reagents:

  • Aluminum Oxide (Alumina), Neutral, Brockmann Grade III.

    • Note: Do not use Basic Alumina (may cause elimination) or Acidic Alumina (will cause polymerization).

Step-by-Step Procedure:

  • Grade Adjustment: Commercial Neutral Alumina is often Grade I (very active). To convert to Grade III (lower activity, safer for labile compounds):

    • Add 6% water (w/w) to the Alumina.

    • Shake vigorously to break clumps and let stand for 2 hours to equilibrate.

  • Packing: Pack the column using your eluent (Hexane/EtOAc). No TEA is required.

  • Elution: Indoles are much more retained on Alumina than Silica. You will likely need a more polar solvent system (e.g., increase EtOAc percentage by 10-20% compared to what you would use on Silica).

Synthesis & Workup Precautions

The decomposition often starts before the column. If you synthesized this molecule via reduction of methyl 1-methyl-1H-indole-4-carboxylate using LiAlH4, follow these rules:

  • Quenching: Do NOT use the standard Fieser workup (Water/NaOH/Water) if it generates localized heat or high alkalinity.

    • Better Option: Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution. Stir vigorously until two clear layers form. This is pH neutral and gentle.

  • Avoid Acidic Washes: Never wash the organic layer with 1M HCl or NH4Cl to remove excess amine. Use water or brine only.

  • Solvent Choice: Avoid Chloroform (

    
    ) if it has not been stabilized with amylene. Old chloroform contains HCl (phosgene degradation), which will instantly decompose the product. Use DCM or stabilized solvents.
    

Frequently Asked Questions (FAQ)

Q: Can I store the purified compound in solution? A: No. Even in "neutral" solvents like DCM, trace acidity or autoxidation can trigger decomposition over time. Evaporate to dryness immediately. Store the solid at -20°C under Argon/Nitrogen.

Q: My product turned pink on the rotary evaporator. Why? A: This is likely "bathochromic shift" due to oligomerization. You likely used a water bath that was too hot (>45°C) or the vacuum was insufficient, exposing the compound to heat for too long. Indole methanols are heat-sensitive. Keep the bath <35°C.

Q: Can I use DCM/Methanol as an eluent? A: Proceed with caution. Methanol is protic and can facilitate proton transfer. If you must use MeOH to move the compound, Protocol A (adding TEA) is mandatory .

Q: I see a spot on the baseline of my TLC that wasn't there before. Is that the decomposition? A: Yes. The polymerized indole is highly polar and often sticks to the baseline. If you see this growing over time, your sample is degrading in the solvent.

References

  • General Indole Stability: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
  • Neutral Silica Methodology

    • Protocol Source: "Neutral silica gel preparation."[3][5] Royal Society of Chemistry (Supplementary Info). Available at: [Link]

  • Deactivation of Silica with TEA

    • Validation: "Synthesis of 4-cyanoindole nucleosides... Preparing triethylamine (TEA)-deactivated silica gel." National Institutes of Health (PMC). Available at: [Link]

  • Silica/Methanol Compatibility

    • Technical Note: "Does methanol really dissolve silica during flash column chromatography?" Biotage Blog. Available at: [Link]

Sources

Technical Support Center: Characterization of Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted indoles. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex challenges encountered during the synthesis, purification, and characterization of these vital heterocyclic compounds. As the indole core is a privileged scaffold in numerous pharmaceuticals and biologically active molecules, a thorough understanding of its analytical behavior is paramount for successful research and development.[1][2]

This center moves beyond simple procedural lists to explain the why behind the methods, grounding every recommendation in solid scientific principles. Our goal is to empower you with the expertise to not only solve immediate experimental hurdles but also to proactively design more robust analytical workflows.

Section 1: Spectroscopic Characterization Challenges (NMR & Mass Spectrometry)

Spectroscopic analysis is the cornerstone of structural elucidation for substituted indoles. However, the unique electronic and structural properties of the indole ring can lead to ambiguous or misleading data.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H proton signal of my indole derivative broad or completely absent in the ¹H NMR spectrum?

A1: This is a very common issue stemming from two primary phenomena: chemical exchange and quadrupolar broadening.[3]

  • Chemical Exchange: The indole N-H proton is weakly acidic and can exchange with protons from protic solvents like residual water or methanol.[3] If the rate of this exchange is on the same timescale as the NMR experiment, the signal broadens. In cases of rapid exchange, the signal can average with the solvent peak, effectively disappearing from its expected region.[3]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment. This creates an electric field gradient that can cause rapid relaxation of the attached proton, leading to a significantly broadened signal.[3]

Troubleshooting Protocol: D₂O Exchange Experiment

A definitive way to identify an N-H proton is through a deuterium exchange experiment.[3][4]

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The signal corresponding to the N-H proton will disappear or significantly diminish in intensity due to the exchange with deuterium.[3][4]

Q2: My purified indole derivative shows more signals in the NMR spectrum than expected, suggesting a mixture, but I'm confident it's a single compound. What could be the cause?

A2: This phenomenon is often due to the presence of atropisomers, especially in indoles with bulky substituents that hinder free rotation around a single bond.[3] These stereoisomers are distinct chemical species on the NMR timescale, leading to two sets of signals. To confirm the presence of atropisomers, variable temperature (VT) NMR is the recommended technique. Increasing the temperature can increase the rate of bond rotation, potentially causing the two sets of signals to coalesce into a single set.

Q3: The fragmentation pattern of my substituted indole in the mass spectrum is complex and doesn't show a clear molecular ion peak. How can I interpret this?

A3: The fragmentation of indoles, particularly under electron impact ionization (EI-MS), can be intricate. The principal fragmentation pathways often involve the pyrrole ring.[5] A characteristic fragmentation is the loss of HCN, leading to an ion at m/z = 89 for the parent indole.[5][6] The presence of substituents dramatically influences the fragmentation. For example, an acetyl group can lead to the loss of a methyl radical followed by carbon monoxide.[5][6]

For labile molecules that do not show a clear molecular ion with EI-MS, switching to a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is highly recommended. ESI-MS is particularly useful for identifying the protonated molecule [M+H]⁺, which provides clear molecular weight information.[7][8]

Troubleshooting Guide: NMR & MS
Problem Potential Cause(s) Recommended Solution(s)
Broad or missing N-H proton in ¹H NMR Chemical exchange with protic solvents; Quadrupolar broadening from ¹⁴N.[3]Perform a D₂O exchange experiment.[3][4] Ensure the use of dry NMR solvents.
Unexpectedly complex NMR spectrum Presence of atropisomers due to restricted bond rotation.[3]Conduct variable temperature (VT) NMR experiments to observe signal coalescence at higher temperatures.
Absence of molecular ion in Mass Spec Fragmentation of the parent molecule, especially with EI-MS.Use a soft ionization technique such as ESI-MS or CI-MS to favor the formation of the molecular ion or protonated molecule.[7][8]
Poor resolution of aromatic protons Signal overlap in the aromatic region.Try a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) to alter chemical shifts and improve signal dispersion.[4]
Difficulty in assigning regioisomers Similar chemical environments of protons and carbons in different isomers.Utilize 2D NMR techniques such as NOESY (for through-space correlations) and HMBC (for long-range C-H correlations) to definitively establish connectivity.

Section 2: Chromatographic Separation Challenges

The separation and purification of substituted indoles and their isomers are critical for obtaining pure compounds for further studies. The polarity and potential for various intermolecular interactions of indoles can present significant chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing peak tailing or poor peak shape when analyzing my substituted indole by reverse-phase HPLC. What is causing this?

A1: Peak tailing for indole derivatives in RP-HPLC is often due to interactions with residual silanol groups on the silica-based stationary phase. The slightly acidic N-H proton of the indole can interact with these silanols, leading to secondary retention mechanisms and asymmetric peaks. Using a modern, end-capped C18 column with low silanol activity can mitigate this issue.[9] Additionally, adding a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can protonate the silanol groups, reducing these unwanted interactions.[10]

Q2: I am struggling to separate regioisomers of my substituted indole. What chromatographic strategies can I employ?

A2: Separating regioisomers is a common challenge because they often have very similar polarities.[11] A systematic approach to method development is required:

  • Optimize the Mobile Phase: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient slope. Sometimes, subtle differences in π-π interactions with acetonitrile can provide better selectivity compared to the hydrogen-bonding capabilities of methanol.

  • Explore Different Stationary Phases: If a standard C18 column is insufficient, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These phases offer alternative selectivities through π-π and dipole-dipole interactions, which can be effective for separating isomers.

  • Temperature Optimization: Adjusting the column temperature can alter the selectivity of the separation.[12]

Q3: My indole compound appears to be degrading on the HPLC column. How can I prevent this?

A3: Indoles can be susceptible to degradation, especially under acidic conditions or in the presence of light and air. If you suspect on-column degradation, consider the following:

  • pH of the Mobile Phase: Avoid strongly acidic conditions if your compound is acid-labile. A buffered mobile phase can help maintain a stable pH.

  • Use of Additives: For compounds prone to oxidation, adding a small amount of an antioxidant to the mobile phase or sample diluent may be beneficial.

  • Sample Stability: Ensure that the sample is fresh and has been protected from light. The stability of indoles can be poor, and degradation can occur even before injection.[13]

Workflow for Troubleshooting Isomer Separation

Caption: Decision workflow for troubleshooting the separation of indole isomers.

Section 3: Synthesis and Stability Issues

The synthesis of substituted indoles can be plagued by side reactions, and the resulting products may exhibit limited stability, complicating their characterization and storage.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is producing a low yield and multiple byproducts. What are the common pitfalls?

A1: The Fischer indole synthesis, while versatile, is sensitive to reaction conditions. Common issues include:

  • N-N Bond Cleavage: The acid catalyst can promote cleavage of the N-N bond in the hydrazone intermediate, leading to side products like aniline.[14]

  • Regioisomer Formation: With unsymmetrical ketones, enolization can occur on either side, resulting in a mixture of two indole regioisomers.[14][15] The selectivity is highly dependent on the acid catalyst and reaction temperature.

  • Aldol Condensation: The acidic conditions can also promote the self-condensation of the starting aldehyde or ketone, reducing the yield of the desired product.[14]

Q2: My substituted indole is coloring and decomposing upon storage. How can I improve its stability?

A2: Many indole derivatives are sensitive to air, light, and heat. The electron-rich nature of the indole ring makes it susceptible to oxidation.

  • Storage Conditions: Store purified indoles under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures.

  • Solvent Choice: Be mindful of the solvents used for storage. Protic solvents may facilitate degradation pathways.

  • Antioxidants: For solutions, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can sometimes inhibit oxidative degradation.

Q3: The position of a substituent seems to significantly affect the degradation rate of my indole. Why is this?

A3: The position of substituents has a profound impact on the electronic properties and steric accessibility of the indole ring, thereby influencing its stability. For example, a methyl group at the C1 or C2 position can inhibit enzymatic hydroxylation and degradation.[16][17][18] In contrast, an electron-donating group at the C3 position may facilitate hydroxylation at the C2 position.[16][18] Electron-withdrawing groups can also significantly alter the reactivity and degradation pathways of the indole nucleus.[16][18]

Troubleshooting Diagram: Common Synthesis & Stability Issues

G cluster_synthesis Synthesis Challenges cluster_stability Stability Issues cluster_causes Underlying Causes LowYield Low Yield Byproducts Multiple Byproducts LowYield->Byproducts often leads to Regioisomers Regioisomer Mixture LowYield->Regioisomers often leads to AcidLability Acid Lability LowYield->AcidLability can be due to SideReactions Side Reactions (e.g., N-N cleavage) Byproducts->SideReactions caused by Decomposition Decomposition on Storage Coloration Color Change Decomposition->Coloration manifests as Oxidation Air/Light Oxidation Decomposition->Oxidation caused by

Caption: Interrelationship of common issues in indole synthesis and stability.

References

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available from: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. SciRP.org. Available from: [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available from: [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. Available from: [Link]

  • Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. PMC. Available from: [Link]

  • Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available from: [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available from: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available from: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Available from: [Link]

  • Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. NIH. Available from: [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Available from: [Link]

  • Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. PubMed. Available from: [Link]

  • Solvent effects on the fluorescent states of indole derivatives–dipole moments. ResearchGate. Available from: [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. Semantic Scholar. Available from: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Available from: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. Available from: [Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. PMC. Available from: [Link]

  • Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. Semantic Scholar. Available from: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available from: [Link]

  • Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. Available from: [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. Available from: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available from: [Link]

  • Structural scheduling of synthetic cannabinoids. Wikipedia. Available from: [Link]

  • Problems with Fischer indole synthesis. Reddit. Available from: [Link]

  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. PMC. Available from: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Available from: [Link]

  • Design, Construction, and Characterization of a New Regioisomer and Diastereomer Material Based on the Spirooxindole Scaffold Incorporating a Sulphone Function. MDPI. Available from: [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available from: [Link]

  • Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. Available from: [Link]

  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journals. Available from: [Link]

  • Formal C5-Alkylation of Indoles with Donor–Acceptor Cyclopropanes. American Chemical Society. Available from: [Link]

  • Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society. Available from: [Link]

  • 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... ResearchGate. Available from: [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Available from: [Link]

  • Enantioseparation and Racemization of 3-Fluorooxindoles. PMC. Available from: [Link]

  • Hidden Activities of Tyrosine Phenol-Lyase and Tryptophan Indole-Lyase: Recombinant PLP-Dependent C–C Lyases as New Biocatalysts for Antimicrobial Thiosulfinate Generation. MDPI. Available from: [Link]

  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. PMC. Available from: [Link]

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Technical Support Center: Strategies for Overcoming Solubility Challenges with (1-methyl-1H-indol-4-yl)methanol in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1-methyl-1H-indol-4-yl)methanol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound in their experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible results.

The indole scaffold, central to this compound, is notoriously hydrophobic, leading to poor aqueous solubility.[1][2][3] This physical property is a common hurdle in drug discovery, where up to 90% of new chemical entities may be poorly water-soluble, complicating in vitro and in vivo evaluation.[4][5][6] This guide will walk you through systematic approaches to overcome this challenge.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A: The root cause is the compound's chemical structure. The bicyclic indole ring system is aromatic and largely nonpolar, giving the molecule a hydrophobic character.[3] While the methanol group adds some polarity, it is often insufficient to overcome the hydrophobicity of the core structure, leading to very limited solubility in aqueous solutions.[1] Think of it as trying to mix oil and water; the unfavorable interactions between the hydrophobic compound and polar water molecules prevent it from dissolving easily.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for preparing stock solutions of poorly soluble compounds for biological assays.[7][8] It is a powerful, aprotic, and water-miscible solvent capable of dissolving a vast range of both polar and nonpolar molecules.[9] We recommend preparing a concentrated stock solution, for example, at 10-50 mM in 100% anhydrous DMSO. This stock can then be serially diluted to your final working concentration.

Q3: My compound dissolves in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay medium. What is happening and what should I do?

A: This is a classic problem known as "precipitation upon dilution." While the compound is stable in the organic DMSO stock, adding it to a predominantly aqueous environment causes it to crash out of solution. The DMSO concentration is instantly diluted, and the water becomes the primary solvent, which cannot maintain the compound's solubility.

To resolve this, you must carefully control the dilution process and the final concentration of DMSO in your assay. The troubleshooting guide below provides detailed protocols to manage this issue effectively.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A: This is a critical consideration, as DMSO can be toxic to cells at higher concentrations.[10] The acceptable limit is highly cell-line dependent.[7] A general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) , with <0.1% (v/v) being ideal to minimize off-target effects.[7] DMSO concentrations above 1-2% are often cytotoxic.[10][11] It is imperative to run a vehicle control (media with the same final DMSO concentration as your test samples) to ensure that any observed effects are due to your compound and not the solvent.[12]

Part 2: In-Depth Troubleshooting Guide

This section provides systematic, step-by-step solutions to common and complex solubility problems.

Problem: Compound Precipitates When Diluting DMSO Stock into Aqueous Buffer

This is the most frequent challenge. The key is to manage the transition from an organic to an aqueous environment carefully.

The most direct approach is to use a strong organic solvent like DMSO as a "bridge" to get the hydrophobic compound into an aqueous solution.

Causality: By creating a highly concentrated primary stock in 100% DMSO, you minimize the volume needed for dilution, thereby keeping the final DMSO concentration in the assay low. Performing an intermediate dilution step in your assay buffer can also sometimes mitigate precipitation.

Experimental Protocol: Preparing Working Solutions via Serial Dilution

  • Prepare Primary Stock: Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming (to 37°C) or brief sonication may assist, but always check for compound stability under these conditions first.

  • Determine Final DMSO Limit: Identify the maximum tolerable DMSO concentration for your specific assay (see Table 1 below). Let's assume it is 0.5%.

  • Calculate Dilution Factor: Your dilution from the stock solution into the final assay buffer must result in a DMSO concentration ≤0.5%. For a 50 mM stock, a 1:200 dilution (5 µL into 995 µL) would yield a final compound concentration of 250 µM and a final DMSO concentration of 0.5%.

  • Perform Dilution: Add the small volume of DMSO stock directly to the final volume of assay buffer while vortexing or stirring gently. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate. Never add the aqueous buffer to the DMSO stock.

  • Visual Inspection: After dilution, visually inspect the solution for any signs of cloudiness or precipitate. If observed, the concentration is too high for that final solvent composition.

Visualization: Serial Dilution Workflow

G cluster_0 Preparation Phase cluster_1 Dilution Phase solid Solid Compound stock 50 mM Primary Stock in 100% DMSO solid->stock dmso 100% Anhydrous DMSO dmso->stock working Final Working Solution (e.g., 250 µM Compound in 0.5% DMSO) stock->working 1:200 Dilution (Add stock to buffer while mixing) buffer Aqueous Assay Buffer buffer->working

Caption: Workflow for preparing a working solution from a DMSO stock.

If DMSO interferes with your assay or fails to provide sufficient solubility, other solvents can be considered. However, their compatibility and toxicity must be validated.[13]

SolventProsCons
DMSO Excellent solubilizing power; low volatility.[7]Can be toxic to cells (>0.5%); may interfere with some enzyme assays; can have biological activity.[9][10]
Ethanol Less toxic than DMSO for some cell lines; volatile (can be evaporated).Higher concentrations needed can disrupt cell membranes; more volatile, leading to concentration changes.[13]
Methanol Good solvent properties.More toxic than ethanol; volatile.[14]
N,N-Dimethylformamide (DMF) Strong solubilizing power.Higher toxicity than DMSO; must be used with caution.

Table 1: Comparison of common organic co-solvents for biological assays.

Problem: Required Concentration is Unachievable or the Co-Solvent Interferes with the Assay

If optimizing the co-solvent approach is insufficient, more advanced formulation strategies are required.

Causality: The solubility of compounds with acidic or basic functional groups can be dramatically influenced by the pH of the solution.[15][16] By shifting the pH, you can ionize the molecule, and the resulting charged species is typically much more soluble in aqueous media than the neutral form. The indole nitrogen is weakly acidic with a very high pKa (~17), so it will not deprotonate under physiological conditions.[2] However, if the molecule were to have other ionizable groups, adjusting the pH of the buffer could be a viable strategy.[17]

Visualization: pH, Ionization, and Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_sol Neutral Compound (Low Solubility) high_sol Ionized Compound (High Solubility) low_sol->high_sol Deprotonation (if acidic pKa is in range)

Caption: Relationship between pH and solubility for an acidic compound.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex."[20] This complex has a water-soluble exterior, effectively shuttling the hydrophobic guest molecule into the aqueous solution and preventing it from precipitating.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[18]

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Prepare CD Solution: Dissolve a molar excess (e.g., 5-10 fold) of HP-β-CD in your aqueous assay buffer. A common starting concentration is 1-5% (w/v).

  • Add Compound: Add the solid this compound powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved material.

  • Quantify Solubilized Compound: Carefully collect the supernatant. The concentration of the solubilized compound in this solution should be determined analytically (e.g., by UV-Vis spectrophotometry using a standard curve or by HPLC). This quantified solution is now your working stock.

  • Control Experiment: Remember to run a parallel control with just the HP-β-CD solution in your assay to ensure the cyclodextrin itself does not cause any artifacts.[22]

Causality: For a given mass, smaller particles have a larger surface area exposed to the solvent, which can increase the dissolution rate according to the Noyes-Whitney equation.[23] Creating a nanosuspension—a dispersion of sub-micron drug particles—is an advanced technique to improve the bioavailability of poorly soluble compounds.[24] This can be achieved through methods like sonication or high-pressure homogenization.[23] This strategy is more common for in vivo formulations but can be adapted for in vitro work if precipitation is a persistent issue.

Part 3: Summary of Assay-Specific Recommendations

Assay TypePrimary SolventMax Final Conc.Recommended StrategyKey Consideration
Cell-Based Assays DMSO<0.5% (ideal <0.1%)1. Optimized Co-Solvent Dilution2. Cyclodextrin FormulationCell viability is paramount. Always run a vehicle control to account for solvent toxicity.[7][10]
Enzymatic Assays DMSO<1-2% 1. Optimized Co-Solvent DilutionCheck for direct inhibition/activation of the enzyme by the solvent. Some enzymes are sensitive to DMSO.
Binding Assays (e.g., ELISA) DMSO<2% 1. Optimized Co-Solvent Dilution2. pH Modification (if applicable)High solvent concentrations can denature proteins or interfere with antibody-antigen binding.
Aqueous Chemical Reactions DMSO, DMF, EthanolAssay Dependent1. Optimized Co-Solvent Dilution2. Cyclodextrin FormulationEnsure the solvent does not participate in or quench the chemical reaction.

Table 2: Starting recommendations for solubilizing this compound in common assay formats.

References

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • PubChem. (n.d.). (1H-indazol-4-yl)methanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Karasawa, S., & Tanaka, A. (1992). U.S. Patent No. 5,085,991. Washington, DC: U.S.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Popescu, C., Flămânzeanu, M., & Dinu-Pîrvu, C. E. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1063. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 5(5), 1-10. [Link]

  • Wikipedia. (n.d.). Indole. Retrieved January 27, 2026, from [Link]

  • Kawamura, T., et al. (2021). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 64(20), 15035–15047. [Link]

  • Fülöp, A., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 993. [Link]

  • PubChem. (n.d.). 1H-indol-4-ylmethanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility??. r/Mcat. [Link]

  • Singh, M., & Singh, P. (2016). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 7, 64-68. [Link]

  • Kumar, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2025. [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775–4781. [Link]

  • Solubility of Things. (n.d.). Indole. Retrieved January 27, 2026, from [Link]

  • Cui, L., et al. (2007). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Drug Development and Industrial Pharmacy, 33(7), 769-776. [Link]

  • Big Bend Community College. (2020, April 22). Impact of pH on Solubility [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved January 27, 2026, from [Link]

  • Elezaby, R. S., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4476. [Link]

  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal, 80(5), 2093–2109. [Link]

  • Kumar, A., & Sahoo, S. K. (2017). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 18(1), 30-43. [Link]

  • Fujita, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5092–5102. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 27, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 6(52), 46540-46563. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]

  • de Abreu, V. H. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2019, 5841915. [Link]

  • ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • Alfa Chemistry. (2023, April 6). Cyclodextrin Derivatives – Versatile Carriers in Modern Science [Video]. YouTube. [Link]

  • Wang, W., et al. (2022). Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment. Environmental Science & Technology, 56(2), 1018–1026. [Link]

  • Fujita, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5092-5102. [Link]

  • Wikipedia. (n.d.). Methanol. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 1H-indol-4-yl-(5-methylfuran-2-yl)methanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2757–2779. [Link]

Sources

Avoiding over-oxidation in the synthesis of indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Avoiding Over-Oxidation

Status: Active Analyst: Senior Application Scientist, Chemical Process R&D Last Updated: February 11, 2026

Executive Summary: The "4-Position Paradox"

Synthesizing Indole-4-carbaldehyde (4-formylindole) presents a unique "push-pull" challenge. The indole ring is electron-rich and prone to oxidative polymerization (turning your reaction mixture into "indole pink" or black tar), while the 4-position is pseudo-benzylic and requires oxidative activation.

The Core Problem: Over-oxidation typically manifests in two ways:

  • Functional Group Runaway: Oxidation of the aldehyde product (

    
    ) directly to the carboxylic acid (
    
    
    
    ).
  • Scaffold Degradation: Oxidative attack on the pyrrole ring (C2-C3 bond), leading to cleavage or polymerization.

This guide provides troubleshooting workflows for the two primary synthetic routes: Oxidation of Indole-4-methanol (Route A) and Oxidation of 4-Methylindole (Route B).

Route Selection & Decision Matrix

Before troubleshooting, confirm you are using the correct oxidant for your precursor.

OxidantSelection Start Starting Material Methyl 4-Methylindole Start->Methyl Alcohol Indole-4-methanol Start->Alcohol SeO2 SeO2 Oxidation (High Risk: Acid Formation) Methyl->SeO2 Direct Route Decision Is Scale > 10g? Alcohol->Decision MnO2 Activated MnO2 (Standard: Heterogeneous) IBX IBX / DMP (High Precision: Homogeneous) Decision->MnO2 Yes (Cost/Safety) Decision->IBX No (Yield Priority)

Figure 1: Oxidant selection strategy based on precursor availability and scale.

Troubleshooting Route A: Oxidation of Indole-4-methanol

Reagent: Manganese Dioxide (


) or IBX
Issue 1: "My reaction is stalled at 50% conversion, but adding more oxidant degrades the product."

Diagnosis: Deactivated


 surface.


oxidation is a surface-mediated reaction. Commercial "activated"

often absorbs atmospheric moisture, blocking active sites. Adding more wet oxidant just introduces more water, which can hydrate the aldehyde to a gem-diol, facilitating over-oxidation to the acid.

The Fix: The Azeotropic Activation Protocol Do not use


 straight from the bottle for sensitive indoles.
  • Dean-Stark Setup: Suspend your commercial

    
     (10-20 equivalents) in Toluene.
    
  • Reflux: Reflux under a Dean-Stark trap until no more water collects (approx. 1-2 hours).

  • Solvent Swap: Filter rapidly or use the toluene suspension directly if compatible. This removes the hydration layer, restoring the chemoselectivity for Alcohol

    
     Aldehyde.
    
Issue 2: "I see a new spot on TLC that isn't the aldehyde or the acid."

Diagnosis: Dimerization/Acetal Formation. In high concentrations, the product aldehyde can react with unreacted alcohol to form a hemiacetal, which then oxidizes to an ester (dimer).

  • Solution: Run the reaction under high dilution (0.05 M to 0.1 M).

Protocol A: Optimized MnO2 Oxidation
  • Substrate: Indole-4-methanol (1.0 eq)

  • Reagent: Activated

    
     (15.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Acetone (anhydrous)

  • Dissolve indole-4-methanol in anhydrous DCM.

  • Add Activated

    
     in three portions  over 1 hour. (Adding all at once can cause a localized exotherm and trap substrate inside the solid matrix).
    
  • Stir at room temperature. Monitor by TLC every 30 mins.

  • Stop Point: Filter through a Celite pad immediately upon disappearance of starting material. Do not soak overnight.

Troubleshooting Route B: Oxidation of 4-Methylindole

Reagent: Selenium Dioxide (


)
Issue 3: "I am getting 60% Indole-4-carboxylic acid instead of the aldehyde."

Diagnosis: Water contamination or uncontrolled temperature. The mechanism of


 oxidation involves an initial ene-reaction followed by dehydration. If water is present, the intermediate aldehyde hydrates to a gem-diol (

), which

rapidly oxidizes to the carboxylic acid.

The Fix: Solvent Control

  • Avoid: Wet Dioxane or Ethanol.

  • Use: Xylene or 1,4-Dioxane (dried over sieves) .

  • Temperature: The reaction requires heat (reflux) to proceed, but prolonged reflux promotes acid formation.

Issue 4: "The reaction mixture turned black and I can't isolate anything."

Diagnosis: Polymerization of the Indole.


 is an oxidant; it can attack the electron-rich C2-C3 bond of the indole.
  • Solution: N-Protection. If you cannot control the degradation, protect the indole nitrogen (e.g., N-Tosyl or N-Boc) before oxidation. The electron-withdrawing group pulls density from the ring, protecting it from non-specific oxidation while activating the methyl group for benzylic oxidation.

Protocol B: Selective SeO2 Oxidation
  • Substrate: 4-Methylindole (1.0 eq)

  • Reagent:

    
     (1.1 - 1.2 eq)
    
  • Solvent: Dry 1,4-Dioxane

  • Heat solvent to 60°C before adding reagents to ensure solubility.

  • Add

    
     and stir for 15 mins to disperse.
    
  • Add 4-Methylindole.

  • Ramp to reflux.

  • Critical Monitoring: Check TLC every 15 minutes. The moment the aldehyde spot intensity plateaus and a baseline spot (acid) appears, cool immediately in an ice bath.

Comparative Data: Oxidant Performance
FeatureActivated MnO2Selenium Dioxide (SeO2)IBX / DMP
Primary Risk Incomplete conversion (surface passivation)Over-oxidation to Carboxylic AcidHigh cost / Explosive hazard (IBX)
Selectivity Excellent (Aldehyde stops here)Poor (Must stop manually)Excellent
Indole Compatibility High (Neutral conditions)Low (Acidic byproducts)High (Mild conditions)
Workup Filtration (Simple)Toxic Se waste / Colloidal SeWash with NaHCO3/Na2S2O3
Recommended For Indole-4-methanol 4-Methylindole Small scale / High Value
Advanced Workflow: The IBX Alternative

For high-value intermediates where yield is paramount, IBX (2-Iodoxybenzoic acid) is superior to MnO2 because it is homogeneous and avoids the "surface area" variability.

IBX_Workflow Setup Dissolve Indole-4-methanol in DMSO or EtOAc AddIBX Add IBX (1.1 eq) Room Temp Setup->AddIBX Monitor Monitor: 2-4 Hours AddIBX->Monitor Quench Filter (IBX byproduct) Wash w/ NaHCO3 Monitor->Quench

Figure 2: IBX oxidation workflow. Note: IBX is shock-sensitive; keep stabilized.

Frequently Asked Questions (FAQ)

Q: Can I use Jones Reagent (Chromic Acid) to oxidize the alcohol? A: Absolutely not. Jones reagent is a strong oxidant in sulfuric acid. It will instantly over-oxidize the aldehyde to the carboxylic acid and likely polymerize the indole ring due to the low pH.

Q: My product is turning pink/red on the silica column. What is happening? A: Indole-4-carbaldehyde is acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize it before loading your sample. Elute quickly.

Q: How do I remove the colloidal Selenium from the SeO2 reaction? A: This is a common headache. The red/grey selenium metal passes through filter paper.

  • Fix: Filter the reaction mixture through a pad of Celite mixed with activated charcoal . The charcoal helps adsorb the selenium fines.

References
  • Leimgruber-Batcho Synthesis Context: Mechanism of indole formation: Clark, R. D.; Repke, D. B. Heterocycles1984, 22, 195.
  • Manganese Dioxide ( ) Oxidation: Protocol for benzylic alcohols: Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. Wiley, 2001. Application to Indoles: Somei, M., et al. "The Chemistry of Indoles." Heterocycles1981, 16, 139.
  • IBX Oxidation (Selective)

    • General Protocol: Frigerio, M.; Santagostino, M. "A Mild Oxidizing Reagent for Alcohols." Tetrahedron Letters1994 , 35, 8019-8022. Link

    • Application to Heterocycles: Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones. Springer, 2006.
  • Selenium Dioxide (

    
    ) Risks: 
    
    • Methyl to Aldehyde/Acid: Tritschler, W., et al.
    • Over-oxidation mechanism: Sharpless, K. B.; Gordon, K. M. "Selenium Dioxide Oxidation of Ketones and Aldehydes." Journal of the American Chemical Society1976 , 98, 300. Link

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Substituted Indoles: From Classic Reactions to Modern Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The 4-substituted indole motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. Notably, it is a key precursor to the ergot alkaloids, a class of biologically active compounds with significant therapeutic applications. However, the regioselective synthesis of these indoles presents a considerable challenge due to the inherent reactivity of the indole nucleus, which typically favors substitution at the C2 and C3 positions of the pyrrole ring.

This in-depth technical guide provides a comparative analysis of the most prominent synthetic routes to 4-substituted indoles. We will delve into the mechanistic intricacies, practical advantages and limitations, and substrate scope of both classical and contemporary methods. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when designing synthetic strategies for this important class of molecules.

Classical Approaches: The Foundation of Indole Synthesis

For decades, classical named reactions have been the bedrock of indole synthesis. While often requiring harsh conditions, their historical significance and continued utility in certain contexts warrant a thorough examination.

The Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this reaction remains one of the most widely used methods for indole synthesis.[1][2] It involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[1][3]

Mechanism and Regioselectivity for 4-Substituted Indoles:

The key to forming a 4-substituted indole via the Fischer synthesis lies in the use of a meta-substituted phenylhydrazine. The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A critical[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the indole product.[1][3]

However, the use of a meta-substituted phenylhydrazine can lead to a mixture of 4- and 6-substituted indoles, posing a significant challenge for regioselectivity. The outcome is often influenced by the electronic nature of the substituent and the reaction conditions. Generally, electron-donating groups on the phenylhydrazine tend to favor the formation of the 6-substituted isomer due to electronic effects, while bulky groups can sterically hinder cyclization at the ortho position, potentially favoring the 4-substituted product.[5][6]

Experimental Protocol: Fischer Synthesis of 4-Chloro-2-methylindole (Representative)

  • Step 1: Hydrazone Formation. (3-Chlorophenyl)hydrazine (1.0 equiv) and acetone (1.2 equiv) are stirred in ethanol at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the corresponding phenylhydrazone.

  • Step 2: Cyclization. The phenylhydrazone (1.0 equiv) is added to a pre-heated solution of polyphosphoric acid at 100°C. The mixture is stirred for 30 minutes, then cooled and poured onto crushed ice. The resulting solid is collected by filtration, washed with water, and purified by column chromatography (silica gel, hexane/ethyl acetate) to afford 4-chloro-2-methylindole.

The Bartoli Indole Synthesis

The Bartoli indole synthesis, reported in 1989, offers a valuable route to 7-substituted indoles and can be adapted for the synthesis of certain 4-substituted indoles.[7][8] The reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent.[7][9]

Mechanism and Limitations:

The reaction is initiated by the addition of the Grignard reagent to the nitro group, which, after a series of steps, leads to a[4][4]-sigmatropic rearrangement. This rearrangement is facilitated by the presence of a bulky ortho substituent.[7][8] A significant limitation of the classical Bartoli synthesis is its strong preference for ortho-substituted nitroarenes, making it less straightforward for the direct synthesis of 4-substituted indoles.[8][10] However, a modification developed by Dobbs utilizes an ortho-bromine as a transient directing group, which can be subsequently removed, expanding the scope to other substitution patterns.[7]

Experimental Protocol: Dobbs Modification of the Bartoli Synthesis for 4-Methylindole (Representative)

  • Step 1: Bartoli Reaction. To a solution of 2-bromo-5-methylnitrobenzene (1.0 equiv) in anhydrous THF at -78°C is added vinylmagnesium bromide (3.0 equiv) dropwise. The reaction is stirred at -40°C for 4 hours and then quenched with a saturated aqueous solution of ammonium chloride. The product, 7-bromo-4-methylindole, is extracted and purified.

  • Step 2: Reductive Debromination. The 7-bromo-4-methylindole (1.0 equiv) is dissolved in toluene, and tributyltin hydride (1.2 equiv) and AIBN (catalytic amount) are added. The mixture is heated at reflux for 12 hours. After cooling, the solvent is removed, and the crude product is purified by column chromatography to yield 4-methylindole.[7][11]

The Madelung and Nenitzescu Syntheses

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide.[12] While effective for some indole syntheses, the harsh reaction conditions limit its applicability for substrates with sensitive functional groups.[12][13] The Nenitzescu indole synthesis provides a route to 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters. Its utility for accessing other 4-substituted indoles is limited.

Modern Methods: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and improved regioselectivity.

The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[14][15] This method is highly versatile and tolerates a wide range of functional groups.[14][16]

Mechanism and Application to 4-Substituted Indoles:

The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion and reductive elimination to form the indole ring.[14] To synthesize a 4-substituted indole, a 2-iodo-5-substituted aniline is required as the starting material. The Larock synthesis generally exhibits excellent regioselectivity, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole.[14][17]

Experimental Protocol: Larock Synthesis of 4-Fluoro-2,3-dimethylindole (Representative)

  • A mixture of 2-iodo-5-fluoroaniline (1.0 equiv), 2-butyne (2.0 equiv), palladium(II) acetate (5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF is heated at 100°C in a sealed tube for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 4-fluoro-2,3-dimethylindole.

Transition-Metal-Catalyzed C-H Activation

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis of substituted indoles.[18][19] This approach avoids the need for pre-functionalized starting materials, such as haloanilines or nitroarenes.

Ruthenium-Catalyzed C4-H Alkenylation:

A significant breakthrough in the synthesis of 4-substituted indoles is the ruthenium-catalyzed regioselective C4-H alkenylation of indoles.[20][21] This method often employs a directing group at the C3 position, such as an aldehyde, to guide the catalyst to the C4 position.[18][20]

Mechanism and Advantages:

The reaction is believed to proceed through a cyclometalated intermediate formed by the coordination of the directing group to the ruthenium catalyst and subsequent C-H activation at the C4 position. This is followed by migratory insertion of the alkene and reductive elimination to yield the C4-alkenylated indole.[18][19][22] This strategy offers high regioselectivity and can be performed under relatively mild conditions.[18][23]

Experimental Protocol: Ruthenium-Catalyzed C4-H Alkenylation of Indole-3-carboxaldehyde (Representative)

  • To a mixture of indole-3-carboxaldehyde (1.0 equiv), methyl acrylate (2.0 equiv), [RuCl₂(p-cymene)]₂ (5 mol%), and silver hexafluoroantimonate (20 mol%) in 1,2-dichloroethane is added copper(II) acetate (1.0 equiv). The mixture is stirred at 120°C for 24 hours. After cooling, the reaction is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the C4-alkenylated product.[20]

Comparative Analysis

MethodStarting MaterialsKey ReagentsConditionsAdvantagesDisadvantages
Fischer Indole Synthesis meta-Substituted phenylhydrazine, aldehyde/ketoneAcid catalyst (e.g., PPA, ZnCl₂)High temperatureVersatile, readily available starting materials[1]Often poor regioselectivity (mixture of 4- and 6-isomers), harsh conditions[5]
Bartoli Indole Synthesis ortho-Substituted nitroarene, vinyl GrignardGrignard reagentLow temperatureGood for 7-substituted indoles, can be adapted for 4-substituted indoles with directing groups[7][8]Requires ortho-substitution on the nitroarene, sensitive to functional groups that react with Grignards[8]
Larock Indole Synthesis ortho-Iodo-5-substituted aniline, alkynePalladium catalyst, baseModerate temperatureHigh functional group tolerance, excellent regioselectivity, mild conditions[14][16]Requires pre-functionalized haloanilines, cost of palladium catalyst[16]
Ru-Catalyzed C-H Activation Indole with C3-directing group, alkeneRuthenium catalyst, oxidantModerate to high temperatureHigh regioselectivity, atom-economical, avoids pre-functionalization of the benzene ring[18][20]Requires a directing group, catalyst cost, optimization of reaction conditions can be challenging[18][23]

Visualizing the Synthetic Pathways

Workflow for Classical vs. Modern Indole Synthesis

G cluster_0 Classical Routes cluster_1 Modern Routes Aryl Hydrazine Aryl Hydrazine Fischer Fischer Aryl Hydrazine->Fischer Aldehyde/ Ketone 4-Substituted Indole (Mixture) 4-Substituted Indole (Mixture) Fischer->4-Substituted Indole (Mixture) Nitroarene Nitroarene Bartoli Bartoli Nitroarene->Bartoli Vinyl Grignard 4-Substituted Indole (via DG) 4-Substituted Indole (via DG) Bartoli->4-Substituted Indole (via DG) o-Iodoaniline o-Iodoaniline Larock Larock o-Iodoaniline->Larock Alkyne, Pd cat. 4-Substituted Indole (Regioselective) 4-Substituted Indole (Regioselective) Larock->4-Substituted Indole (Regioselective) Indole-3-DG Indole-3-DG C-H Activation C-H Activation Indole-3-DG->C-H Activation Alkene, Ru cat. C-H Activation->4-Substituted Indole (Regioselective)

Caption: Comparison of general workflows for classical and modern syntheses of 4-substituted indoles.

Mechanistic Overview of Ruthenium-Catalyzed C4-H Activation

G Indole-3-DG Indole-3-DG Cyclometalated Intermediate Cyclometalated Intermediate Indole-3-DG->Cyclometalated Intermediate + Ru(II) - H+ Ru(II) Catalyst Ru(II) Catalyst Alkene Insertion Alkene Insertion Cyclometalated Intermediate->Alkene Insertion + Alkene C4-Alkenylated Indole C4-Alkenylated Indole Alkene Insertion->C4-Alkenylated Indole Reductive Elimination C4-Alkenylated Indole->Ru(II) Catalyst Catalyst Regeneration

Caption: Simplified mechanism of Ru-catalyzed C4-H alkenylation of an indole with a C3 directing group (DG).

Conclusion

The synthesis of 4-substituted indoles has evolved significantly from the classical, often harsh, methodologies to modern, highly efficient, and regioselective transition-metal-catalyzed reactions. The choice of synthetic route ultimately depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability.

The Fischer indole synthesis, despite its potential for regioisomeric mixtures, remains a valuable tool due to its simplicity and the wide availability of starting materials. The Bartoli synthesis, particularly with the Dobbs modification, provides a niche but effective route. For complex molecules with sensitive functional groups, the Larock indole synthesis and modern C-H activation strategies offer unparalleled advantages in terms of mild conditions and precise control over regioselectivity. As research in this area continues, the development of even more efficient, sustainable, and versatile methods for the synthesis of 4-substituted indoles can be anticipated, further empowering the fields of drug discovery and materials science.

References

  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules. [Link]

  • Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. Chemical Science. [Link]

  • Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters. [Link]

  • Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. ResearchGate. [Link]

  • Ruthenium(II)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic. Semantic Scholar. [Link]

  • Bartoli indole synthesis. Wikipedia. [Link]

  • Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. [Link]

  • The Bartoli Indole Synthesis. Organic Chemistry Portal. [Link]

  • Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Semantic Scholar. [Link]

  • Psilocin. Wikipedia. [Link]

  • C H Activation of Indoles. ResearchGate. [Link]

  • Larock indole synthesis. Wikipedia. [Link]

  • Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. ResearchGate. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]

  • SYNTHESIS OF PSILOCYBIN ANALOGUES AND OTHER 5-HT RECEPTOR AGONISTS FOR STIMULATION OF NEUROTRANSMISSION. Ghent University. [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. ScienceDirect. [Link]

  • Bartoli Indole Synthesis. ResearchGate. [Link]

  • Bartoli Indole Synthesis. ResearchGate. [Link]

  • Synthesis of diverse indole libraries on polystyrene resin – Scope and limitations of an organometallic reaction on solid supports. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry. [Link]

  • Applications of Bartoli indole synthesis. Chemical Society Reviews. [Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]

  • Larock Indole Synthesis. SynArchive. [Link]

  • Bartoli Indole Synthesis. Michigan State University. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Fischer Indole Synthesis. YouTube. [Link]

  • Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. Organic Chemistry Portal. [Link]

  • Scalable synthetic route for psilocin and psilocybin.
  • A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. ResearchGate. [Link]

  • Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive. [Link]

  • Biosynthesis of 1. The green dashed frame indicates cellular... ResearchGate. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]

  • Madelung synthesis. Wikipedia. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Catalysis. [Link]

  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters. [Link]

  • Madelung Indole Synthesis. ResearchGate. [Link]

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The Unambiguous Verdict: Validating the Structure of (1-methyl-1H-indol-4-yl)methanol with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, enabling the optimization of binding affinity, selectivity, and pharmacokinetic properties. The indole scaffold, a privileged motif in medicinal chemistry, is present in a multitude of natural products and synthetic compounds with diverse biological activities.[1] (1-methyl-1H-indol-4-yl)methanol represents a key building block in the synthesis of various pharmacologically active agents. Its unambiguous structural elucidation is therefore of paramount importance.

This guide provides an in-depth technical comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, from synthesis to data refinement, and present a self-validating framework for ensuring scientific integrity.

From Synthesis to Single Crystal: An Experimental Blueprint

The journey to structural validation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available methyl indole-4-carboxylate. The synthetic route involves a two-step process: N-methylation followed by reduction of the ester functionality.

Step 1: N-methylation of Methyl Indole-4-carboxylate

While various methods exist for the N-methylation of indoles, a common and effective approach involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Step 2: Reduction of Methyl 1-methyl-1H-indole-4-carboxylate

The ester is then reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[2][3][4][5][6][7] The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or THF, followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide.

Experimental Protocol: Synthesis and Crystallization

  • Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate: To a solution of methyl indole-4-carboxylate in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes, then add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Purify the crude product by column chromatography.

  • Synthesis of this compound: To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C, add a solution of methyl 1-methyl-1H-indole-4-carboxylate in THF dropwise. After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Crystallization: The purified this compound is dissolved in a suitable solvent system for crystallization. Slow evaporation of a solution in a solvent mixture such as ethyl acetate/hexane or dichloromethane/heptane at room temperature is a common technique for growing single crystals.

experimental_workflow cluster_synthesis Synthesis cluster_purification_crystallization Purification & Crystallization cluster_analysis Structural Analysis start Methyl Indole-4-carboxylate methylation N-methylation (NaH, MeI, THF) start->methylation ester Methyl 1-methyl-1H- indole-4-carboxylate methylation->ester reduction Reduction (LiAlH4, THF) ester->reduction alcohol This compound reduction->alcohol chromatography Column Chromatography alcohol->chromatography crystallization Slow Evaporation (e.g., EtOAc/Hexane) chromatography->crystallization crystal Single Crystal crystallization->crystal xrd Single-Crystal X-ray Diffraction crystal->xrd structure 3D Molecular Structure xrd->structure

Caption: Experimental workflow for the synthesis and structural validation of this compound.

The Decisive Technique: Single-Crystal X-ray Diffraction

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for characterizing organic molecules, they provide indirect information about the molecular structure. NMR spectroscopy reveals the chemical environment and connectivity of atoms, while MS determines the molecular weight and fragmentation patterns.[8][9][10][11][12] However, for an unambiguous determination of the three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray diffraction is the gold standard.[13]

The Crystallographic Experiment: A Step-by-Step Rationale
  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects, is selected under a microscope. The crystal is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[8]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.[8][14] This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption).

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the observed and calculated diffraction patterns.

Ensuring Trustworthiness: The Self-Validating System of Crystallography

A key aspect of the scientific integrity of X-ray crystallography is the robust system of data validation. The International Union of Crystallography (IUCr) has established standards for the publication of crystal structures, and the Crystallographic Information File (CIF) is the standard format for data submission.[13]

The Role of checkCIF

Before publication, a CIF file is typically subjected to a validation process using the checkCIF utility provided by the IUCr.[1][13][15][16][17][18][19][20] This program performs a series of checks on the crystallographic data and the derived structural model, generating a report with alerts of different severity levels (A, B, C, G). These alerts highlight potential issues such as:

  • Inconsistencies in the data: Mismatches between the reported and calculated values for density, formula, etc.[16][17]

  • Geometric outliers: Unusual bond lengths, angles, or torsion angles.

  • Issues with the refinement model: High residual electron density, which may indicate missing or misplaced atoms, or unmodeled disorder.[15]

  • Missed symmetry: The possibility that the structure was solved in a lower symmetry space group than the true one.[13]

Addressing these alerts is a crucial part of the structure validation process, ensuring the quality and reliability of the final structural model.

Case Study: Analysis of a Representative Indole Derivative Crystal Structure

As a published crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), we will use the crystallographic data of a closely related indole derivative, (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol, to illustrate the data that is obtained and how it is presented.[21]

Crystallographic Parameter Value
Chemical FormulaC₁₆H₁₅NO₃S
Formula Weight301.35
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.3780 (4)
b (Å)9.6969 (5)
c (Å)9.9630 (4)
α (°)78.718 (2)
β (°)65.347 (3)
γ (°)78.884 (2)
Volume (ų)715.77 (6)
Z2
R-factor (R1)0.058
Weighted R-factor (wR2)0.241

Data obtained from the crystallographic study of (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol.[21]

This table summarizes key parameters that define the crystal lattice and the quality of the refinement. The R-factors are a measure of the agreement between the experimental diffraction data and the data calculated from the final structural model; lower values indicate a better fit.

A Comparative Perspective: Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive 3D structure, a comprehensive structural elucidation often involves a combination of analytical techniques.

logical_relationship cluster_techniques Structural Elucidation Techniques cluster_validation Comprehensive Validation MS Mass Spectrometry (Molecular Weight & Formula) Structure Unambiguous Molecular Structure MS->Structure Confirms NMR NMR Spectroscopy (Connectivity & Environment) NMR->Structure Corroborates XRAY X-ray Crystallography (3D Structure) XRAY->Structure Defines

Sources

Comparative Technical Guide: N-Methylated vs. Non-Methylated Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Physicochemical properties, ADME/PK profiles, Synthetic methodologies, and Strategic decision-making.

Executive Summary: The "Magic Methyl" Effect in Indole Scaffolds

The indole moiety is a privileged scaffold in medicinal chemistry, present in over 15% of all FDA-approved heterocyclic drugs. A critical design decision in optimizing indole-based leads is the modulation of the pyrrolic nitrogen (N1).

This guide compares N-unsubstituted (N-H) versus N-methylated (N-Me) indole derivatives. While adding a single methyl group (15.04 Da) appears structurally minor, it induces profound changes in the molecular profile—often termed the "Magic Methyl" effect. This modification acts as a molecular switch, toggling hydrogen bond donor capability, altering crystal lattice energy, and significantly shifting lipophilicity and metabolic trajectories.

Part 1: Physicochemical Profiling

The transition from N-H to N-Me fundamentally alters how the molecule interacts with solvent and biological targets.

The Hydrogen Bond Donor (HBD) Deletion

The most immediate consequence of N-methylation is the ablation of the H-bond donor .

  • N-H Indole: Acts as a strong H-bond donor (pKa ~16-17). It often engages in critical water-mediated bridges or direct interactions with backbone carbonyls in the receptor binding pocket.

  • N-Me Indole: Acts only as a weak H-bond acceptor (via the

    
    -system), eliminating the donor capability.
    
Lipophilicity and Solubility Paradox

N-methylation increases lipophilicity (LogP), which typically reduces aqueous solubility. However, it can enhance solubility in specific cases by disrupting stable crystal packing ("Brick Dust" to "Grease Ball" transition).

Table 1: Physicochemical Comparison

PropertyNon-Methylated Indole (N-H)N-Methylated Indole (N-Me)Impact on Drug Design
LogP (Lipophilicity) Lower (Baseline)Higher (+0.3 to +0.6 units)Increases membrane permeability; risk of non-specific binding.
H-Bond Donor Count 10Critical for permeability (Rule of 5); may lose key binding interaction.
Crystal Lattice Energy High (Strong N-H···

or N-H···N interactions)
Lower (Disrupted packing)Solubility Paradox: N-Me can be more soluble if the N-H lattice energy was the limiting factor.
Rotatable Bonds 00 (Methyl rotation is negligible)Minimal entropic penalty upon binding.
Electronic Effect Electron RichMore Electron Rich (+I effect)N-Me ring is more prone to electrophilic aromatic substitution (e.g., oxidative metabolism).

Part 2: Biological Performance & ADME

Permeability (The Caco-2 Boost)

Poor membrane permeability often stems from high desolvation energy required to strip water molecules from H-bond donors.

  • Mechanism: N-methylation "caps" the polar N-H group.

  • Outcome: Significant improvement in passive diffusion across the intestinal epithelium and Blood-Brain Barrier (BBB).

  • Data Insight: In cyclic peptides and peptidomimetics containing indole, N-methylation has been shown to improve Caco-2 permeability by >10-fold by masking the solvent-exposed H-bond.

Metabolic Stability & Liability

This is a double-edged sword.

  • N-Demethylation: The N-methyl group is a metabolic "handle." CYP450 enzymes (specifically CYP3A4 and CYP2C19) can rapidly remove the methyl group via oxidative deamination, reverting the drug to its N-H parent.

  • Blocking Metabolism: If the N-H position is the site of Phase II conjugation (e.g., N-glucuronidation), methylation effectively blocks this clearance pathway, potentially extending half-life (

    
    ).
    
Potency & Conformation
  • Steric Clashes: N-Me is bulkier than N-H. This can induce a conformational lock , forcing the molecule into a bioactive conformation (increasing potency) or creating a steric clash with the receptor (killing potency).

  • Case Study (H1 Antagonists): In the development of antihistamines, N-methylation of the indole core was found to increase binding affinity by 100-fold by filling a hydrophobic sub-pocket that could not accommodate the solvated N-H.

Part 3: Synthetic Workflows

Choosing the right methylation protocol is essential for scalability and selectivity.

Protocol A: Classical (High Yield, High Hazard)
  • Reagents: Sodium Hydride (NaH) + Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Mechanism: Deprotonation of the indole N-H (pKa ~17) followed by

    
     attack.
    
  • Pros: Works on unreactive substrates; near-quantitative yields.

  • Cons: NaH is moisture sensitive; MeI is a volatile carcinogen; risk of C3-methylation (alkylation at carbon) if temperature is not controlled.

Protocol B: Green & Scalable (Process Chemistry Preferred)
  • Reagents: Dimethyl Carbonate (DMC) + Base (e.g., DBU or

    
    ) + Catalyst (optional).
    
  • Mechanism: DMC acts as a safe methylating agent at elevated temperatures (>120°C).

  • Pros: Non-toxic, biodegradable reagents; no halogenated waste.

  • Cons: Requires autoclave/pressure vessel due to high T; lower reactivity.

Protocol C: Mild/Late-Stage (Selectivity Focused)
  • Reagents: Phenyltrimethylammonium iodide (PhMe3NI) or Trimethyloxonium tetrafluoroborate (Meerwein's salt).

  • Mechanism: Transfer of methyl group under mild conditions.

  • Pros: Tolerates sensitive functional groups (esters, nitriles); ideal for late-stage functionalization (LSF) of complex leads.

Part 4: Decision Logic & Visualization

Strategic Decision Tree: To Methylate or Not?

IndoleMethylationLogic Start Start: Indole Lead Optimization Q1 Is the N-H acting as a critical H-bond Donor? Start->Q1 Q2 Is Membrane Permeability (Caco-2) Low? Q1->Q2 No Stop_NoMe Do NOT Methylate (Retain N-H) Q1->Stop_NoMe Yes (Potency Loss) Q3 Is Solubility limited by Crystal Packing (High MP)? Q2->Q3 No Stop_Me Proceed to N-Methylation Q2->Stop_Me Yes (Magic Methyl Effect) Q3->Stop_Me Yes (Disrupt Lattice) Check_Metab Check Metabolic Stability (Microsomes) Q3->Check_Metab No Check_Metab->Stop_NoMe Risk of N-Demethylation Check_Metab->Stop_Me Block N-Glucuronidation

Figure 1: Decision matrix for N-methylation of indole scaffolds based on SAR and ADME data.

Synthetic Pathway Comparison

SyntheticPathways Indole Indole Precursor (N-H) MethodA Method A: Classical NaH / MeI / DMF 0°C -> RT Indole->MethodA MethodB Method B: Green DMC / DBU / 130°C Pressure Vessel Indole->MethodB MethodC Method C: Mild PhMe3NI / K2CO3 DMF, 80°C Indole->MethodC ProductA N-Me Indole (High Yield, Toxic) MethodA->ProductA ProductB N-Me Indole (Eco-friendly, Scalable) MethodB->ProductB ProductC N-Me Indole (Tolerates Sensitive Groups) MethodC->ProductC

Figure 2: Comparison of synthetic routes emphasizing safety, scalability, and functional group tolerance.

Part 5: Experimental Protocols

Protocol: Green N-Methylation using Dimethyl Carbonate (DMC)

Recommended for scale-up (>10g) and safety.

  • Setup: Charge a high-pressure stainless steel autoclave with the indole substrate (1.0 equiv).

  • Solvent/Reagent: Add Dimethyl Carbonate (DMC) (10-15 equiv). DMC acts as both solvent and reagent.

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 - 0.5 equiv) or

    
     (1.0 equiv) and Tetrabutylammonium bromide (TBAB) (0.1 equiv) as a phase transfer catalyst.
    
  • Reaction: Seal the reactor and heat to 130–150°C for 4–8 hours. Note: Internal pressure will rise; ensure equipment is rated.

  • Workup: Cool to room temperature. Distill off excess DMC (recyclable). Dissolve residue in EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
  • Validation: Confirm N-Me signal via

    
    H NMR (singlet at 
    
    
    
    3.7–3.8 ppm).
Protocol: Metabolic Stability Assay (Microsomal Stability)

To assess N-demethylation liability.

  • Incubation: Prepare human liver microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Spike: Add test compound (N-Me indole) at 1

    
    M final concentration.
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , glucose-6-phosphate, G6PDH, NADP+) to initiate metabolism.
    
  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1]
      

References

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts. ACS Publications. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed Central. [Link]

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]

  • Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PubMed Central. [Link]

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Comparison of different reducing agents for indole-4-carbaldehyde reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Different Reducing Agents for Indole-4-Carbaldehyde Reduction Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reduction of indole-4-carbaldehyde is a pivotal transformation in the synthesis of 4-substituted indole alkaloids, a structural motif found in hallucinogenic tryptamines (e.g., psilocin analogs) and pharmaceutical targets targeting serotonin receptors (5-HT).

While the transformation of an aldehyde to a primary alcohol is elementary in standard organic synthesis, the indole scaffold introduces specific regiochemical and chemoselective challenges. The electron-rich nature of the indole ring renders it susceptible to over-reduction (to indoline) under catalytic hydrogenation conditions, while the acidic N-H proton can interfere with strong hydride donors like LiAlH₄.

This guide objectively compares three primary methodologies: Sodium Borohydride (NaBH₄) , Lithium Aluminum Hydride (LiAlH₄) , and Catalytic Hydrogenation , providing experimental protocols and decision frameworks for process selection.

Mechanistic & Structural Considerations

The Challenge of the 4-Position

The C4 position of the indole ring is unique due to its proximity to the C3 site and the peri-interaction with the C3 substituents (if present). Unlike the C5 or C6 positions, the C4 aldehyde is electronically coupled to the nitrogen lone pair through the conjugated


-system, reducing the electrophilicity of the carbonyl carbon compared to a standard benzaldehyde.
Reaction Pathways

The reduction can proceed via three distinct pathways depending on the agent selected:

  • Selective 1,2-Reduction: Yields Indole-4-methanol (Target).

  • Ring Reduction: Yields Indoline-4-methanol (Side Product).

  • Complete Deoxygenation: Yields 4-Methylindole (Over-reduction).

ReactionPathways Substrate Indole-4-carbaldehyde Target Indole-4-methanol (Target Alcohol) Substrate->Target NaBH4 or LiAlH4 (1,2-Hydride Transfer) Side1 Indoline-4-methanol (Ring Reduction) Substrate->Side1 H2 / Pd-C (Catalytic Hydrogenation) Side2 4-Methylindole (Deoxygenation) Target->Side2 Acidic Conditions (Hydrogenolysis)

Figure 1: Reaction pathways for Indole-4-carbaldehyde reduction. Green indicates the primary target; red and yellow indicate potential side reactions based on reagent choice.

Comparative Analysis of Reducing Agents

Method A: Sodium Borohydride (NaBH₄) – The Industry Standard

Status: Preferred Method (High Chemoselectivity)

NaBH₄ is the reagent of choice for this transformation. It is mild enough to leave the indole double bond (C2=C3) intact and does not require anhydrous conditions, which simplifies scale-up.

  • Pros: High chemoselectivity (CHO > Ring), operational simplicity, compatible with protic solvents (MeOH).

  • Cons: Slower kinetics compared to LiAlH₄; requires quenching to remove boron complexes.

  • Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.[1] The indole N-H is not deprotonated significantly, avoiding solubility issues associated with indole anions.

Method B: Lithium Aluminum Hydride (LiAlH₄) – The "Powerhouse"

Status: Alternative (Use only if co-reducing esters/amides)

LiAlH₄ is a much stronger reducing agent.[2] While effective, it is often "overkill" for a simple aldehyde reduction. It will rapidly deprotonate the indole nitrogen (


) to form an aluminate salt, which can alter solubility in ether/THF.
  • Pros: Extremely fast; reduces other functional groups (esters, nitriles) simultaneously if a "global reduction" is desired.

  • Cons: Requires strict anhydrous conditions; pyrophoric; difficult workup (aluminum emulsions); risk of side reactions if workup is too acidic.

Method C: Catalytic Hydrogenation (H₂ / Pd-C) – The "Green" Risk

Status: Not Recommended for Selectivity

While catalytic hydrogenation is atom-economical, indoles are prone to reduction of the C2=C3 double bond to form indolines (dihydroindoles) under standard hydrogenation conditions.

  • Pros: Scalable, no metal salt waste.

  • Cons: High risk of low selectivity. Achieving reduction of the aldehyde without touching the heterocyclic ring requires poisoned catalysts or strict pressure control, which is often difficult to reproduce.

Performance Data Summary

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (H₂/Pd)
Yield 90–95%85–92%60–75% (variable)
Selectivity Excellent (Alcohol only)Good (Alcohol only)Poor (Risk of Indoline)
Reaction Time 1–2 Hours30 Minutes4–12 Hours
Solvent System MeOH / THFAnhydrous THF / Et₂OEtOH / EtOAc
Safety Profile Moderate (H₂ evolution)High Risk (Pyrophoric)Moderate (Flammable gas)
Cost LowMediumLow (Catalyst recyclable)

Detailed Experimental Protocols

Protocol 1: Selective Reduction using NaBH₄ (Recommended)

This protocol prioritizes yield and ease of purification.

Materials:

  • Indole-4-carbaldehyde (1.0 equiv)

  • Sodium Borohydride (1.5 equiv)

  • Methanol (anhydrous preferred, 10 mL/g substrate)

  • THF (optional, for solubility)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole-4-carbaldehyde in Methanol. If solubility is poor, add THF (up to 20% v/v).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling prevents potential side reactions and moderates the exotherm.

  • Addition: Add NaBH₄ portion-wise over 5–10 minutes. Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

  • Quench: Once the aldehyde spot disappears, cool back to 0°C. Quench by dropwise addition of Saturated Ammonium Chloride (sat. NH₄Cl) or Acetone.

  • Workup: Evaporate the bulk of the Methanol under reduced pressure. Dilute the residue with Ethyl Acetate and wash with Water (2x) and Brine (1x).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The crude indole-4-methanol is usually pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol 2: Reduction using LiAlH₄ (For Complex Substrates)

Use this only if you need to reduce other groups simultaneously.

Materials:

  • Indole-4-carbaldehyde (1.0 equiv)

  • LiAlH₄ (1.2 equiv - use 2.4 equiv if reducing ester/amide co-substituents)

  • Anhydrous THF (15 mL/g substrate)

Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

  • Slurry: Add LiAlH₄ to the flask, followed by Anhydrous THF. Cool to 0°C.[3]

  • Addition: Dissolve indole-4-carbaldehyde in a minimal amount of Anhydrous THF and add dropwise to the LiAlH₄ slurry. Caution: Vigorous gas evolution.

  • Reflux: Warm to RT. If reaction is sluggish (due to N-Li salt formation), heat to mild reflux (65°C) for 1 hour.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH solution
      
    • 
       mL Water
      
  • Filtration: Stir until a white granular precipitate forms. Filter through a celite pad.

  • Isolation: Concentrate the filtrate to obtain the product.

Decision Framework

Use the following logic flow to select the appropriate agent for your specific synthesis context.

DecisionTree Start Start: Indole-4-Carbaldehyde Reduction Q1 Are there other reducible groups (Esters, Amides, Nitriles)? Start->Q1 Q2 Is the Indole C2=C3 bond critical to preserve? Q1->Q2 No Res1 Use LiAlH4 (Global Reduction) Q1->Res1 Yes Res2 Use NaBH4 (Chemoselective) Q2->Res2 Yes (Standard) Res3 Consider DIBAL-H (-78°C, Controlled) Q2->Res3 No / Special Case

Figure 2: Decision tree for selecting the optimal reducing agent.

References

  • Gribble, G. W. (1996). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[4] Chemical Society Reviews, 27(6), 395-404.

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[5] Academic Press. (Standard reference for Indole reactivity).

  • Somei, M., & Yamada, F. (2004). "Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit." Natural Product Reports, 21, 278-311.

  • Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press. (Reference for hydride selectivity).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for Indole 4-position electronics).

Sources

Benchmarking the Synthesis of (1-Methyl-1H-indol-4-yl)methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (1-methyl-1H-indol-4-yl)methanol is a critical transformation in the development of kinase inhibitors and serotonergic modulators. While multiple routes exist, the choice of methodology dictates the impurity profile, scalability, and safety of the process.

This guide benchmarks the two dominant synthetic strategies:

  • The Standard High-Energy Route: Lithium Aluminum Hydride (LiAlH₄) reduction of methyl 1-methyl-1H-indole-4-carboxylate.

  • The Mild Chemoselective Route: Sodium Borohydride (NaBH₄) reduction of 1-methyl-1H-indole-4-carbaldehyde.

Verdict: For gram-scale discovery chemistry, the LiAlH₄ reduction of the ester is superior due to the commercial availability of the ester precursor and the clean conversion to the primary alcohol without over-reduction of the indole ring. However, for process scale (>100g), the NaBH₄ reduction of the aldehyde offers a significantly safer thermal profile and easier quenching protocols.

Strategic Analysis of the Scaffold

The 4-hydroxymethyl-1-methylindole motif is electronically distinct from its 3-isomer. The 4-position is less electron-rich than the 3-position, making the C-4 substituents less prone to acid-catalyzed solvolysis or polymerization. However, the indole nucleus remains sensitive to strong oxidants and electrophiles.

Key Challenges in Synthesis:
  • Regioselectivity: Introducing substituents at the 4-position is historically difficult compared to the 3-position (Vilsmeier-Haack) or 2-position (lithiation).

  • Chemoselectivity: Reducing the exocyclic carbonyl without reducing the C2-C3 double bond of the indole (indoline formation).

  • N-Methylation Timing: Performing N-methylation early (on the ester/aldehyde) is generally preferred over late-stage methylation to avoid O-methylation side products.

Detailed Methodologies

Method A: LiAlH₄ Reduction of Methyl Ester (The "Standard")

This method utilizes methyl 1-methyl-1H-indole-4-carboxylate as the starting material. It is the most direct route when the ester is commercially sourced.

Mechanism: Nucleophilic attack of hydride (AlH₄⁻) on the ester carbonyl, forming a tetrahedral aluminate intermediate, followed by elimination of methoxide and a second hydride attack.

Experimental Protocol (Self-Validating)
  • Precursor: Methyl 1-methyl-1H-indole-4-carboxylate (1.0 eq).

  • Reagent: LiAlH₄ (2.4 M in THF, 1.2 eq).

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step:

  • Inertion: Flame-dry a 3-neck round-bottom flask and cool under N₂ flow.

  • Charge: Add anhydrous THF and LiAlH₄ solution. Cool to 0°C.

  • Addition: Dissolve the indole ester in minimal THF and add dropwise via syringe pump over 15 minutes. Critical: Exotherm control.

  • Reaction: Warm to ambient temperature (23°C) and stir for 2 hours. Monitor via TLC (50% EtOAc/Hexanes). The fluorescent ester spot (Rf ~0.6) will disappear, replaced by the alcohol (Rf ~0.3).

  • Fieser Quench (Critical for Safety): Cool back to 0°C. For every x grams of LiAlH₄ used, add:

    • x mL water (slowly!)[1]

    • x mL 15% NaOH

    • 3x mL water

  • Isolation: Stir the resulting granular white precipitate for 30 min. Filter through a Celite pad. Concentrate the filtrate to yield the crude alcohol.

Performance Metrics:

  • Yield: 92-96%

  • Purity: >98% (often requires no chromatography).

  • Safety Risk: High (Pyrophoric reagent, H₂ evolution).

Method B: NaBH₄ Reduction of Aldehyde (The "Mild Alternative")

This route is preferred if the aldehyde (1-methyl-1H-indole-4-carbaldehyde) is available or synthesized via formylation of 4-lithioindoles.

Mechanism: Mild hydride transfer from borohydride to the aldehyde carbonyl. Unlike LiAlH₄, NaBH₄ will not reduce the ester or the indole double bond under standard conditions.

Experimental Protocol
  • Precursor: 1-methyl-1H-indole-4-carbaldehyde (1.0 eq).

  • Reagent: NaBH₄ (1.5 eq).

  • Solvent: Methanol (0.2 M) or EtOH.

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in MeOH at 0°C.

  • Addition: Add solid NaBH₄ in portions over 10 minutes. Note: Gas evolution (H₂) will occur but is less vigorous than LiAlH₄.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Add saturated NH₄Cl solution (10 mL/mmol). Stir for 15 minutes to decompose borate complexes.

  • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.

Performance Metrics:

  • Yield: 88-93%

  • Purity: >95% (Aldehyde traces may remain if stoichiometry is off).

  • Safety Risk: Low (Manageable H₂ evolution, non-pyrophoric).

Benchmarking Data Comparison

The following table summarizes the operational parameters for both methods.

ParameterMethod A: Ester Reduction (LiAlH₄)Method B: Aldehyde Reduction (NaBH₄)
Yield 95% 90%
Atom Economy Lower (Loss of methanol + aluminum salts)Higher
Reagent Cost Moderate (LiAlH₄ is cheaper/mol than aldehyde precursor)Low (NaBH₄ is cheap, but aldehyde precursor is expensive)
Scalability Difficult >100g (Cryogenic cooling required for quench)Excellent (Standard cooling sufficient)
Safety Profile High Risk (Pyrophoric, violent quench)Low Risk (Stable solid, aqueous quench)
Chemoselectivity Good, but risk of over-reduction at high tempExcellent (Will not touch esters/nitriles elsewhere)

Visualizations

Reaction Pathways (DOT Diagram)

ReactionPathways Ester Methyl 1-methyl-1H-indole-4-carboxylate (CAS 1444-12-8) LiAlH4 LiAlH4 / THF (Method A) Ester->LiAlH4 Aldehyde 1-Methyl-1H-indole-4-carbaldehyde NaBH4 NaBH4 / MeOH (Method B) Aldehyde->NaBH4 Product This compound (CAS 859850-95-6) LiAlH4->Product Reductive Elimination High Yield NaBH4->Product Nucleophilic Addition High Chemoselectivity

Caption: Comparative reaction pathways for the synthesis of the target alcohol from ester and aldehyde precursors.

Decision Tree for Process Selection (DOT Diagram)

DecisionTree Start Select Synthesis Route Scale What is the Scale? Start->Scale Precursor Precursor Availability? Scale->Precursor < 100g MethodB Method B: NaBH4 Reduction (Best for Scale-up/Safety) Scale->MethodB > 100g (Safety Priority) MethodA Method A: LiAlH4 Reduction (Best for Discovery/Small Scale) Precursor->MethodA Ester Available Precursor->MethodA Start from Acid Precursor->MethodB Aldehyde Available

Caption: Logic flow for selecting the optimal synthetic route based on scale and material availability.

Conclusion & Recommendation

For research and discovery applications where <50g of material is required, Method A (LiAlH₄ reduction of the ester) is the recommended approach. The ester precursor is more stable and readily available from commercial vendors than the aldehyde. The reaction is fast, and the workup (Fieser method) yields a highly pure product suitable for immediate use in subsequent steps (e.g., conversion to chloride or mesylate).

For process development , transition to Method B or investigate catalytic hydrogenation of the ester to avoid aluminum waste streams and mitigate thermal risks.

References

  • Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate

    • Patent: US 6,326,501 B1. "Methylation of indole compounds using dimethyl carbonate." (2001).

  • General Reduction of Indole Esters with LiAlH₄

    • Source: Organic Syntheses, Coll.[2] Vol. 4, p.504 (1963). "Reduction of esters to alcohols."[2][3][4]

  • Safety of Hydride Reductions

    • Guide: "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives."[2][3][5][6] Master Organic Chemistry.

  • Target Compound Data

    • CAS Registry: this compound, CAS 859850-95-6.[7]

Sources

A Head-to-Head Comparison of Catalysts for Indole C-H Functionalization: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The direct functionalization of its C-H bonds offers a powerful and atom-economical strategy for the synthesis of complex molecular architectures. However, the choice of catalyst is paramount and dictates the efficiency, regioselectivity, and substrate scope of the transformation. This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for indole C-H functionalization, offering field-proven insights and experimental data to inform your catalyst selection and accelerate your research and development endeavors.

The Landscape of Catalytic C-H Functionalization of Indoles

The indole ring possesses multiple C-H bonds with distinct electronic and steric environments. The pyrrole ring is electron-rich, making the C3 and C2 positions susceptible to electrophilic attack, while the benzene ring (C4-C7) is less reactive.[1][2] Consequently, achieving site-selective functionalization is a significant challenge that has been addressed through the development of a diverse array of catalytic systems. These can be broadly categorized into three main classes: transition-metal catalysts, organocatalysts, and photocatalysts.

Transition-Metal Catalysis: The Workhorses of Indole C-H Functionalization

Transition metals, particularly those from the platinum group, have dominated the field of C-H activation due to their ability to undergo oxidative addition and reductive elimination cycles.[3]

Palladium (Pd): The Versatile Catalyst

Palladium catalysts are arguably the most widely used for indole C-H functionalization, offering a broad scope for arylation, alkenylation, and acylation reactions.

  • Mechanism of Action: Palladium-catalyzed C-H functionalization typically proceeds through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. The regioselectivity is often controlled by the use of a directing group (DG) on the indole nitrogen, which coordinates to the palladium center and positions it for C-H activation at a specific site.[2][4] For instance, a pyridinyl or pyrimidinyl directing group can steer functionalization to the C2 position.[5] In the absence of a directing group, the inherent reactivity of the indole ring often leads to C3 functionalization.

    Figure 1: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
  • Performance and Comparison: Palladium catalysts offer high efficiency and functional group tolerance. However, they can be sensitive to air and moisture, often requiring inert atmospheres.[6][7] In comparison to rhodium, palladium can sometimes lead to side products from over-olefination or polymerization in alkenylation reactions.[8]

Rhodium (Rh): The Regioselectivity Expert

Rhodium catalysts, particularly [RhCp*Cl₂]₂, are renowned for their high reactivity and ability to achieve regioselectivity that is often complementary to palladium.[3]

  • Mechanism of Action: Rhodium(III) catalysts typically operate through a concerted metalation-deprotonation (CMD) mechanism for C-H activation. The use of directing groups is also crucial for controlling regioselectivity, with different directing groups enabling functionalization at C2, C4, or C7.[5][9] For instance, a carbamoyl group can direct C2-alkylation.[10]

    Figure 2: General mechanism for Rh(III)-catalyzed C-H functionalization.
  • Performance and Comparison: Rhodium catalysts often exhibit higher turnover numbers (TONs) and can be more robust than palladium catalysts. The [Cp*RhCl₂]₂ precatalyst is an air-stable solid, which is a significant practical advantage.[3][11] However, rhodium is generally more expensive than palladium.

Iridium (Ir): The Borylation Specialist

Iridium catalysts have carved a niche in the C-H borylation of indoles, providing a direct route to valuable boronate ester intermediates.

  • Mechanism of Action: Iridium-catalyzed borylation typically proceeds through a concerted oxidative addition/reductive elimination pathway. The regioselectivity can be influenced by directing groups or by the inherent electronics of the indole substrate. Ligand-free iridium systems have been developed for the C3-borylation of N-acyl indoles.[12][13]

  • Performance and Comparison: Iridium catalysts offer excellent yields and regioselectivity for borylation reactions.[12] The choice of ligand is critical, with bipyridine and phenanthroline ligands being commonly employed.[14] While highly effective, the cost of iridium catalysts is a significant consideration.

First-Row Transition Metals (Cu, Fe, Ru, Co): The Cost-Effective Alternatives

There is a growing interest in utilizing more earth-abundant and less expensive first-row transition metals for indole C-H functionalization.

  • Copper (Cu): Copper catalysts are effective for a range of transformations, including alkylation and chalcogenation.[15][16] They offer a greener and more economical alternative to precious metals.

  • Iron (Fe): Iron catalysts have been developed for C2-alkylation and alkenylation of indoles.[17] While promising, they often require higher catalyst loadings and may have a more limited substrate scope compared to their noble metal counterparts.

  • Ruthenium (Ru): Ruthenium catalysts have shown promise for C3-selective alkenylation and annulation reactions.[8][18][19] They are generally more cost-effective than palladium, rhodium, and iridium.[8]

  • Cobalt (Co): Cobalt-catalyzed C-H activation is an emerging area with potential for unique reactivity.

CatalystPrimary ApplicationsKey AdvantagesKey Disadvantages
Palladium (Pd) Arylation, Alkenylation, AcylationHigh versatility, broad substrate scopeCan be air/moisture sensitive, potential for side reactions
Rhodium (Rh) Arylation, Alkenylation, AnnulationHigh reactivity, excellent regioselectivity, air-stable precatalystHigher cost than palladium
Iridium (Ir) BorylationExcellent for C-H borylationHigh cost
Copper (Cu) Alkylation, ChalcogenationLow cost, environmentally benignOften requires higher catalyst loading
Iron (Fe) Alkylation, AlkenylationVery low cost, earth-abundantGenerally lower activity and narrower scope
Ruthenium (Ru) Alkenylation, AnnulationCost-effective, unique reactivityLess explored than Pd and Rh

Organocatalysis: The Metal-Free Approach

Organocatalysis has emerged as a powerful, metal-free alternative for indole C-H functionalization, offering advantages in terms of cost, toxicity, and sustainability.[20]

  • Mechanism of Action: Organocatalytic reactions often proceed through the formation of reactive intermediates such as enamines or iminium ions, which then undergo reaction with an electrophile. Chiral organocatalysts can be used to achieve high levels of enantioselectivity.[8]

    Organocatalysis_Workflow Indole Indole Enamine Enamine Indole->Enamine + Organocatalyst Functionalized Indole Functionalized Indole Enamine->Functionalized Indole + Electrophile Functionalized Indole->Indole Catalyst Turnover

    Figure 3: General workflow for organocatalytic indole functionalization.
  • Performance and Comparison: Organocatalysis is particularly effective for the asymmetric alkylation of indoles.[21] While it avoids the use of metals, reaction rates can sometimes be slower, and higher catalyst loadings may be required compared to transition-metal catalysis.

Photocatalysis: Harnessing the Power of Light

Visible-light photocatalysis has revolutionized organic synthesis by enabling reactions to proceed under mild conditions using light as a renewable energy source.[22]

  • Mechanism of Action: In photocatalytic C-H functionalization, a photocatalyst absorbs light and enters an excited state. This excited state can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate, which then reacts with the indole.[23][24] Both metal-based (e.g., Ir, Ru, Au) and organic dyes can be used as photocatalysts.[25][26]

    Figure 4: Simplified representation of a photocatalytic cycle.
  • Performance and Comparison: Photocatalysis offers exceptionally mild reaction conditions and can enable transformations that are difficult to achieve with thermal methods. The substrate scope can be very broad.[27][28][29] However, the quantum yield and efficiency of the reaction are dependent on the choice of photocatalyst, solvent, and light source.

Practical Considerations for Catalyst Selection

Beyond catalytic performance, several practical factors should influence your choice of catalyst.

  • Cost and Availability: Precious metal catalysts (Rh, Ir, Pd) are significantly more expensive than first-row transition metals and organocatalysts. The cost of ligands can also be a major contributor to the overall expense.

  • Air and Moisture Stability: The stability of the precatalyst is a crucial practical consideration. Air-stable catalysts like [Cp*RhCl₂]₂ simplify reaction setup and handling.[3] Some palladium complexes are also designed to be air- and moisture-stable.[6][7]

  • Toxicity: The toxicity of the metal and any additives is a critical concern, especially in the context of drug development. Organocatalysis and, in some cases, photocatalysis offer less toxic alternatives.

Experimental Protocols

To provide a practical starting point, detailed experimental protocols for representative C-H functionalization reactions are provided below.

Palladium-Catalyzed C2-Arylation of N-Methylindole

This protocol is adapted from the literature and provides a general procedure for the C2-arylation of N-substituted indoles.

Materials:

  • N-Methylindole

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium acetate (CsOAc)

  • Dimethylacetamide (DMA)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and CsOAc (2.0 equiv.).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add N-methylindole (1.0 equiv.) and the aryl iodide (1.2 equiv.) via syringe.

  • Add anhydrous DMA to achieve a 0.5 M concentration of the indole.

  • Place the vial in a preheated oil bath at 120 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rhodium-Catalyzed C2-Alkylation of N-Pyrimidinylindole

This protocol illustrates a directing group-assisted C2-alkylation using a rhodium catalyst.

Materials:

  • N-(Pyrimidin-2-yl)-1H-indole

  • Diazo compound

  • [Cp*RhCl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCM.

  • Add N-(pyrimidin-2-yl)-1H-indole (1.0 equiv.) and the diazo compound (1.5 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Iridium-Catalyzed C3-Borylation of N-Acylindole (Ligand-Free)

This protocol describes a ligand-free iridium-catalyzed borylation at the C3 position.[12][13]

Materials:

  • N-Acylindole

  • Pinacolborane (HBpin)

  • [Ir(cod)Cl]₂

  • n-Hexane

Procedure:

  • In a glovebox, charge a vial with [Ir(cod)Cl]₂ (2.5 mol%).

  • Outside the glovebox, add the N-acylindole (1.0 equiv.) and a magnetic stir bar.

  • Seal the vial with a septum and purge with nitrogen.

  • Add anhydrous n-hexane, followed by the dropwise addition of HBpin (1.5 equiv.).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and quench with a few drops of water.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The field of indole C-H functionalization continues to evolve at a rapid pace. While palladium and rhodium catalysts remain the workhorses for many applications, the development of catalysts based on more abundant and less toxic metals is a critical area of ongoing research. Organocatalysis and photocatalysis offer exciting opportunities for the development of highly selective and sustainable synthetic methods.

The choice of the optimal catalyst for a specific indole C-H functionalization will always depend on a careful consideration of the desired transformation, the substrate scope, the required regioselectivity, and practical factors such as cost and scalability. This guide provides a comprehensive framework for making that informed decision, empowering researchers to navigate the complex landscape of catalyst selection and accelerate the discovery and development of novel indole-based molecules.

References

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  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC.
  • Indole Functionalization via Photoredox Gold Catalysis.
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C8CS00201K.
  • The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation.
  • Stereoselective rhodium-catalyzed 2-C–H 1,3-dienylation of indoles: dual functions of the directing group. PMC.
  • Iron-Catalyzed Directed C2-Alkylation and Alkenylation of Indole with Vinylarenes and Alkynes.
  • Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study.
  • Substrate scope of indole derivatives. a Unless otherwise noted, standard reaction conditions.
  • Heterogeneous Photocatalytic C-H Functionalization of Indoles with Diazo Compounds Enabled by Carbon Nitride.
  • Visible-Light Photocatalytic Double C–H Functionalization of Indoles: A Synergistic Experimental and Computational Study.
  • Substrate scope of indoles. Reaction condition: 1 a (0.2 mmol), 2 b–r...
  • When metal-catalyzed C–H functionalization meets visible-light photoc
  • Ligand-free iridium-catalyzed regioselective C–H boryl
  • Copper-catalyzed alkylation reactions of indole: An overview.
  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science (RSC Publishing). DOI:10.1039/D5SC03417E.
  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates.
  • Substrate scope for photo‐oxidative functionalization of indole...
  • Application Notes and Protocols for C-3 Functionalization of Indoles via Photoc
  • Ligand-free iridium-catalyzed regioselective C–H boryl
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.
  • Do We Really Need Ligands in Ir-catalyzed C–H Boryl
  • Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands.
  • Expedient C–H Chalcogenation of Indolines and Indoles by Positional-Selective Copper Catalysis.
  • Palladium-catalyzed intermolecular asymmetric dearomatizative aryl
  • Pentamethylcyclopentadienyl rhodium dichloride dimer. Wikipedia.
  • Ruthenium(ii)
  • Delineating Physical Organic Parameters in Site-Selective C–H Functionaliz
  • Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds. PMC.
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  • Substrate scope with respect to the indoles.[a].
  • Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position.
  • Organocatalytic dimensions to the C–H functionalization of the carbocyclic core in indoles: a review update. Organic Chemistry Frontiers (RSC Publishing).
  • Iron-Catalyzed CH Fuctionalization of Indoles.
  • Palladium C
  • Ruthenium-Catalyzed Enantioselective C–H Functionalization: A Practical Access to Optically Active Indoline Derivatives. Journal of the American Chemical Society.
  • A Neophyl Palladacycle as an Air- and Thermally Stable Precursor to Oxid
  • Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermedi
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  • Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group. PubMed.
  • Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. MDPI.
  • Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides.
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  • Direct Evidence for Competitive C–H Activation by a Well-Defined Silver XPhos Complex in Palladium-Catalyzed C–H Functionalization.
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  • Structural Reassignment of Covalent Organic Framework-Supported Palladium Species: Heterogenized Palladacycles as Efficient Catalysts for Sustainable C–H Activ

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-methyl-1H-indol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of (1-methyl-1H-indol-4-yl)methanol (CAS No: 859850-95-6). As a specialized heterocyclic compound used in targeted research and drug development, ensuring its proper handling from use to disposal is paramount for personnel safety and environmental protection. This guide moves beyond simple checklists to provide the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's hazard profile is the foundation of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard assessment can be synthesized by analyzing its core chemical moieties: the indole ring and the methanol group.

  • Indole Moiety : The indole nucleus can cause skin and serious eye irritation.[1][2] Indole itself is classified as harmful if swallowed, toxic in contact with skin, and very toxic to aquatic life.[2] Studies have shown indole to have a moderate irritant effect on the skin and a strong irritant effect on the eyes.[1]

  • Methanol Moiety : Methanol is a highly flammable liquid and vapor.[3] It is acutely toxic if swallowed, inhaled, or in contact with skin, and is known to cause damage to organs, particularly the central nervous system and eyes.[3][4][5]

Based on this analysis, this compound must be handled as a flammable, toxic, irritant, and environmentally hazardous substance .

PropertyDataSource
Molecular Formula C₁₀H₁₁NO[6]
Molecular Weight 161.21 g/mol [6]
Inferred Primary Hazards Flammable Liquid, Acutely Toxic, Skin/Eye Irritant, Organ Toxicity, Aquatic Toxicity[1][2][3]
US EPA RCRA Waste ID (Anticipated) U154 (as a methanol-related substance)[7]

Regulatory Framework: The Mandate for Proper Disposal

The disposal of laboratory chemicals is not merely a suggestion but a strict requirement governed by federal and local regulations. In the United States, the primary regulatory bodies are:

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[8][9] This plan must include procedures for the safe removal of contaminated waste.[9]

  • Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[10] This means the generator of the waste is responsible for it until its final, safe disposal.[10] Methanol is specifically listed as a hazardous waste with the ID number U154.[7]

Compliance with these regulations is mandatory and protects both the individual researcher and the institution.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.

Required Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection : Chemical splash goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of as hazardous waste after handling the compound.

  • Body Protection : A flame-retardant laboratory coat.

  • Respiratory Protection : Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][11]

Waste Segregation: A Critical Decision Point

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure cost-effective disposal. This compound is a non-halogenated organic solvent waste .

NEVER mix this waste stream with:

  • Halogenated Solvents (e.g., dichloromethane, chloroform).

  • Strong Oxidizers (e.g., nitric acid, peroxides).

  • Aqueous Waste (non-flammable liquid waste).

  • Solid Chemical Waste .

Mixing incompatible waste streams can cause fires, explosions, or the release of toxic gases.[12][13] Furthermore, mixing non-halogenated with halogenated waste needlessly increases disposal costs, as the entire mixture must be treated as the more expensive halogenated category.[13]

WasteSegregation cluster_start Waste Generation Point cluster_decision Segregation Decision cluster_containers Designated Waste Containers start This compound Waste Generated is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated non_halogen Non-Halogenated Organic Waste is_halogenated->non_halogen No halogen Halogenated Organic Waste is_halogenated->halogen Yes

Caption: Waste segregation decision for this compound.

Waste Collection and Containerization
  • Select a Compatible Container : Use a sturdy, leak-proof container made of a material compatible with the waste, such as a high-density polyethylene (HDPE) carboy. The container must have a screw-top cap to ensure it can be kept tightly sealed.[10][14]

  • Attach a Hazardous Waste Label : Immediately affix a completed hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label MUST include:

    • The words "Hazardous Waste".

    • Full chemical name: "this compound". Do not use abbreviations.

    • All components and their approximate percentages if it is a solution.

    • The specific hazards: "Flammable, Toxic, Irritant".

    • The date the first drop of waste was added to the container.

  • Keep Container Closed : The waste container must remain sealed at all times except when actively adding waste.[10][14] This prevents the release of flammable and toxic vapors.

Accumulation and Storage in the Laboratory
  • Store the sealed waste container in a designated "Satellite Accumulation Area" within the lab.

  • The storage area should be away from heat sources, open flames, and electrical equipment.[4][12]

  • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[14]

  • Do not accumulate more than 10 gallons of hazardous waste in your laboratory at any one time.[14]

Arranging for Final Disposal

Once the waste container is full or has been accumulating for a set period (typically 6-12 months, check with your EHS), you must arrange for its removal.

  • Contact EHS : Follow your institution's specific procedures to request a hazardous waste pickup.

  • Professional Disposal : EHS will coordinate with a licensed hazardous waste disposal company.[15] These professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, typically via high-temperature incineration.[16]

DisposalWorkflow A 1. Generation & PPE (Fume Hood) B 2. Segregate Waste (Non-Halogenated) A->B C 3. Collect in Labeled, Compatible Container B->C D 4. Keep Container Sealed in Secondary Containment C->D E 5. Store in Satellite Accumulation Area D->E F 6. Request Pickup from EHS E->F G 7. Transport by Licensed Contractor to TSDF F->G

Caption: Overall workflow for compliant chemical waste disposal.

Decontamination and Spill Management

  • Empty Container Disposal : Any container that held pure this compound must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous chemical waste.[14] After the triple rinse and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policy.

  • Small Spills : In the event of a small spill inside a chemical fume hood, use a chemical spill kit with an absorbent material suitable for flammable solvents. Collect the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it along with your liquid waste.

  • Large Spills : For any large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

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  • Kovac's Indole Reagent, Safety Data Sheet. Neogen. [Link]

  • This compound. Oakwood Chemical. [Link]

  • [Toxicological characteristic of indole as a basis for its hygienic regulation]. PubMed. [Link]

  • (1H-indazol-4-yl)methanol. PubChem. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Safety Data Sheet: Indole-3-propionic acid. Carl ROTH. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • How To Dispose Of Methanol. Sciencing. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Plain Language Guide to Regulations Solid/Hazardous Waste Management. Pollution Prevention Resource Center. [Link]

  • Methanol Disposal In Laboratories. Collect and Recycle. [Link]

  • Storm, Flood Debris, and Disaster Areas. Illinois Environmental Protection Agency. [Link]

  • (1-Methylindol-6-yl)methanol. ChemBK. [Link]

  • What is the proper way to dispose of a 20% methanol solution? ResearchGate. [Link]

  • METHANOL SMALL QUANTITIES BULLETIN. Methanol Institute. [Link]

  • Navigating the Basics of Hazardous Waste. YouTube. [Link]

  • Find Community Recycling Centres and Household Chemical CleanOut events. NSW EPA. [Link]

  • Methanol Safety Data Sheet. Methanex. [Link]

  • (2-methyl-1H-indol-4-yl)methanol. ChemSynthesis. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • SAFETY DATA SHEET METHANOL. Univar Solutions. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Stericycle. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.